3-(oxetan-3-yl)piperidine
Description
BenchChem offers high-quality 3-(oxetan-3-yl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(oxetan-3-yl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1273568-27-6 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.2 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
The Strategic Integration of 3-(Oxetan-3-yl)piperidine in Modern Drug Discovery: A Technical Guide
Abstract
The 3-(oxetan-3-yl)piperidine scaffold has emerged as a compelling structural motif in contemporary medicinal chemistry. This technical guide provides an in-depth analysis of its synthesis, physicochemical properties, and therapeutic potential. By combining the three-dimensional (3D) geometry and metabolic stability of the piperidine ring with the unique attributes of the oxetane moiety—a polar, low-molecular-weight heterocycle—this scaffold offers a powerful tool to address key challenges in drug design. This document will explore the strategic rationale for its use, detail synthetic methodologies, and present case studies of its application in the development of novel therapeutics, with a particular focus on its role as a modulator of key biological targets. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.
Introduction: The Rise of a Privileged Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of approved drugs and clinical candidates.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved metabolic stability and aqueous solubility, while providing a versatile 3D framework for the precise spatial orientation of pharmacophoric elements.[2] However, the relentless pursuit of novel chemical matter with enhanced "drug-like" properties has driven chemists to explore modifications of this privileged scaffold.
The incorporation of an oxetane ring, a four-membered cyclic ether, represents a significant advancement in this endeavor.[3] The oxetane moiety is not merely a passive linker or spacer; it actively modulates the physicochemical properties of the parent molecule.[3] Its high polarity and ability to act as a hydrogen bond acceptor can enhance solubility and target engagement, while its compact, sp³-rich nature can improve metabolic stability by shielding adjacent sites from enzymatic degradation.[2]
The fusion of these two heterocycles into the 3-(oxetan-3-yl)piperidine core creates a synergistic effect, offering a unique combination of properties that are highly desirable in modern drug discovery. This guide will dissect the multifaceted contributions of this scaffold, from its fundamental chemical characteristics to its impact on biological activity.
Physicochemical Properties and Their Implications for Drug Design
The decision to incorporate a 3-(oxetan-3-yl)piperidine moiety is often driven by the need to fine-tune a lead compound's physicochemical profile. The oxetane's influence is multifaceted and can be strategically employed to overcome common drug development hurdles.
Modulation of Basicity (pKa)
A critical feature of the oxetane ring is its strong electron-withdrawing inductive effect, which can significantly lower the basicity (pKa) of a neighboring nitrogen atom in the piperidine ring. This is a crucial tool for medicinal chemists, as excessively high basicity can lead to off-target effects, such as hERG channel inhibition, and can negatively impact cell permeability and oral bioavailability. The magnitude of the pKa reduction is dependent on the distance between the oxetane and the piperidine nitrogen, offering a predictable way to modulate this critical property.
Impact on Lipophilicity (LogP/LogD)
While the introduction of a gem-dimethyl group—a common strategy to block metabolic hotspots—invariably increases lipophilicity, the oxetane serves as a polar bioisostere.[3] It can occupy a similar spatial volume as a gem-dimethyl group but with a significantly lower contribution to LogP. This allows for the enhancement of metabolic stability without the concomitant increase in lipophilicity that can lead to poor solubility and increased off-target toxicity.
Enhancement of Aqueous Solubility
The inherent polarity of the oxetane's ether oxygen and its ability to accept hydrogen bonds contribute to improved aqueous solubility. This is a significant advantage in drug discovery, where poor solubility is a frequent cause of compound attrition. By replacing a more lipophilic group with the 3-(oxetan-3-yl)piperidine moiety, chemists can often achieve a substantial increase in solubility, thereby improving the compound's suitability for oral administration and intravenous formulation.
Metabolic Stability
The oxetane ring itself is generally stable to metabolic degradation.[3] When strategically placed, it can also shield adjacent, metabolically labile positions on the piperidine ring or other parts of the molecule from cytochrome P450 (CYP) enzyme-mediated oxidation. This can lead to a longer half-life and improved pharmacokinetic profile. However, it is important to note that the stability of the oxetane ring can be context-dependent and may be susceptible to ring-opening under certain physiological or chemical conditions.
Table 1: Comparative Physicochemical Properties of Piperidine and its Oxetane-Substituted Analog
| Compound | Molecular Weight | Calculated LogP | pKa (predicted) |
| Piperidine | 85.15 | 1.1 | 11.2 |
| 3-(Oxetan-3-yl)piperidine | 141.21 | 0.8 | 10.5 |
Note: The values presented are estimations and can vary based on the specific experimental conditions and prediction software used.
Synthesis of the 3-(Oxetan-3-yl)piperidine Core
The accessibility of a chemical scaffold is paramount to its widespread adoption in drug discovery. The 3-(oxetan-3-yl)piperidine core can be synthesized through several convergent strategies, often leveraging commercially available starting materials.
General Synthetic Strategies
A common approach involves the coupling of a pre-functionalized piperidine with an oxetane building block. For instance, a nucleophilic piperidine derivative can be reacted with an electrophilic oxetane, or vice versa. Another strategy involves the construction of one ring onto the other. Given the commercial availability of both 3-oxetanone and various piperidine derivatives, reductive amination is a highly effective and frequently employed method.
A plausible and efficient synthetic route is the aza-Michael addition of a piperidine to an activated oxetane derivative, such as an α,β-unsaturated ester.[4] This approach allows for the formation of the key carbon-carbon bond under relatively mild conditions.
Exemplary Experimental Protocol: Synthesis of N-Boc-3-(oxetan-3-yl)piperidine
This protocol describes a potential two-step synthesis starting from commercially available N-Boc-piperidine and 3-oxetanone.
Step 1: Horner-Wadsworth-Emmons reaction to form methyl 2-(oxetan-3-ylidene)acetate
-
To a solution of methyl 2-(dimethoxyphosphoryl)acetate in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of a suitable base, such as sodium hydride (NaH), dropwise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add a solution of 3-oxetanone in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 2-(oxetan-3-ylidene)acetate.
Step 2: Aza-Michael Addition and Reduction to form N-Boc-3-(oxetan-3-yl)piperidine
-
Dissolve methyl 2-(oxetan-3-ylidene)acetate and N-Boc-piperidine in a suitable solvent such as methanol.
-
Add a catalytic amount of a base, for example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, add a reducing agent, such as sodium borohydride (NaBH₄), in portions at 0 °C.
-
Stir the reaction for an additional 2-4 hours at room temperature.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield N-Boc-3-(oxetan-3-yl)piperidine.
Therapeutic Potential and Applications in Drug Discovery
The unique properties of the 3-(oxetan-3-yl)piperidine scaffold have led to its incorporation into a variety of drug discovery programs targeting a range of diseases.
Case Study: Cbl-b Inhibitors for Immuno-oncology
A significant application of the 3-(oxetan-3-yl)piperidine moiety is in the development of inhibitors of Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b), an E3 ubiquitin ligase that acts as a key negative regulator of T-cell activation.[5] Inhibition of Cbl-b can enhance the anti-tumor immune response, making it an attractive target for cancer immunotherapy.[5]
In a patent application from 2020, a series of 3-substituted piperidine compounds featuring the 3-(oxetan-3-yl)piperidine core were disclosed as potent Cbl-b inhibitors.[5] The inclusion of the oxetane moiety was likely instrumental in achieving the desired potency and pharmacokinetic profile for these compounds. The oxetane could contribute to improved solubility and metabolic stability, while the piperidine provides a robust scaffold for further chemical elaboration to optimize interactions with the Cbl-b active site.
Figure 1: Generalized structure of a 3-(oxetan-3-yl)piperidine-based Cbl-b inhibitor.
Caption: A simplified representation of a Cbl-b inhibitor incorporating the 3-(oxetan-3-yl)piperidine scaffold.
Potential Applications in Central Nervous System (CNS) Disorders
The ability of the 3-(oxetan-3-yl)piperidine scaffold to modulate physicochemical properties makes it an attractive candidate for the design of CNS-penetrant drugs. The piperidine ring is a common feature in many CNS-active agents.[6] By incorporating the oxetane, it may be possible to fine-tune properties such as lipophilicity and pKa to optimize brain penetration and minimize efflux by transporters like P-glycoprotein. This could open up opportunities for developing novel treatments for a range of neurological and psychiatric disorders.
Biological Evaluation: Key Experimental Workflows
The biological characterization of compounds containing the 3-(oxetan-3-yl)piperidine scaffold requires a suite of in vitro and in vivo assays tailored to the specific therapeutic target.
In Vitro Assays for Target Engagement and Potency
-
Biochemical Assays: For enzyme targets like Cbl-b, biochemical assays are essential to determine the direct inhibitory activity of the compounds. This can be achieved through various methods, including fluorescence polarization, FRET, or AlphaLISA, which measure the disruption of protein-protein interactions or enzymatic activity.
-
Cell-Based Assays: To assess the activity of the compounds in a more physiologically relevant context, cell-based assays are crucial. For Cbl-b inhibitors, this would involve using T-cell lines to measure downstream signaling events, such as cytokine production (e.g., IL-2) or the expression of activation markers (e.g., CD69), upon T-cell receptor stimulation.
Figure 2: Experimental workflow for the in vitro evaluation of a Cbl-b inhibitor.
Caption: A flowchart illustrating the key steps in the in vitro biological evaluation of a Cbl-b inhibitor.
ADME and Pharmacokinetic Profiling
A thorough assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for any drug candidate.
-
In Vitro ADME Assays:
-
Solubility: Kinetic and thermodynamic solubility assays.
-
Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 permeability assays.
-
Metabolic Stability: Incubation with liver microsomes or hepatocytes to determine intrinsic clearance.
-
CYP Inhibition: Assays to evaluate the potential for drug-drug interactions.
-
Plasma Protein Binding: Equilibrium dialysis or ultracentrifugation methods.
-
-
In Vivo Pharmacokinetic Studies:
-
Administration of the compound to animal models (e.g., mice, rats) via relevant routes (e.g., oral, intravenous).
-
Serial blood sampling and analysis of plasma concentrations over time to determine key PK parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).
-
Conclusion and Future Perspectives
The 3-(oxetan-3-yl)piperidine scaffold represents a sophisticated and highly valuable tool in the modern medicinal chemist's arsenal. Its ability to confer a unique and advantageous combination of physicochemical properties makes it an attractive building block for the design of novel therapeutics with improved "drug-like" characteristics. The successful application of this scaffold in the development of Cbl-b inhibitors for immuno-oncology highlights its potential to address challenging biological targets.
Future research will likely see the expanded use of the 3-(oxetan-3-yl)piperidine core in a wider range of therapeutic areas, particularly in CNS disorders where the fine-tuning of physicochemical properties is paramount for achieving brain penetration. Furthermore, the development of novel and more efficient synthetic routes to access diverse derivatives of this scaffold will undoubtedly accelerate its adoption and lead to the discovery of the next generation of innovative medicines. As our understanding of the intricate interplay between molecular structure and biological function continues to grow, the strategic incorporation of motifs like 3-(oxetan-3-yl)piperidine will be essential for the successful navigation of the complex landscape of drug discovery.
References
- WO2020210508A1 - 3-substituted piperidine compounds for cbl-b inhibition, and use of a cbl-b inhibitor in combination with a cancer vaccine and/or oncolytic virus.
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12594-12666. [Link]
- US5043345A - Piperidine compounds and their preparation and use.
-
Singh, P., Kaur, M., & Kumar, M. (2020). Synthesis and pharmacological evaluation of 3-[5-(aryl-[3][5][7]oxadiazole-2-yl]-piperidine derivatives as anticonvulsant and antidepressant agents. Arabian Journal of Chemistry, 13(5), 5347-5360. [Link]
- US7745625B2 - Prodrugs of piperazine and substituted piperidine antiviral agents.
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
- US6040316A - 3-alkyl-3-phenyl-piperidines.
- WO2016112284A1 - (piperidin-3-yl)(naphthalen-2-yl)methanone derivatives and related compounds as inhibitors of the histone demethylase kdm2b for the treatment of cancer.
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1037. [Link]
-
Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]
-
Riley, T. N., & Rankin, G. O. (1976). Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido[2,1-c][5][7]oxazines. Journal of Medicinal Chemistry, 19(2), 334-336. [Link]
-
Bak, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1011. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(10), 1614-1620. [Link]
-
Rojas, J. J., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697-12709. [Link]
-
Structure activity relationship of piperidine derivatives. ResearchGate. [Link]
-
Naseem, H., et al. (2022). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Pharmaceutical and Medicinal Chemistry, 8(2), 1-12. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperidines. [Link]
-
de Oliveira, A. M. S., et al. (2022). Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Journal of Physiology and Pharmacology, 100(6), 521-533. [Link]
- EP0384288A2 - Piperidine compounds and their preparation and use.
-
Chemical Space Exploration of Oxetanes. (2020). International Journal of Molecular Sciences, 21(21), 8199. [Link]
Sources
- 1. WO2016112284A1 - (piperidin-3-yl)(naphthalen-2-yl)methanone derivatives and related compounds as inhibitors of the histone demethylase kdm2b for the treatment of cancer - Google Patents [patents.google.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. WO2020210508A1 - 3-substituted piperidine compounds for cbl-b inhibition, and use of a cbl-b inhibitor in combination with a cancer vaccine and/or oncolytic virus - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. US5043345A - Piperidine compounds and their preparation and use - Google Patents [patents.google.com]
Engineering the 3D Pharmacophore: Applications of 3-(Oxetan-3-yl)piperidine in Medicinal Chemistry
Executive Summary
As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter late-stage lead compounds suffering from "molecular obesity"—characterized by high lipophilicity, poor aqueous solubility, and promiscuous off-target binding. To overcome these pharmacokinetic bottlenecks, the transition from planar, sp2-rich molecules to complex, sp3-rich 3D architectures is paramount.
The fusion of an oxetane ring with a piperidine core at the 3-position—yielding 3-(oxetan-3-yl)piperidine —has emerged as a premier structural motif. This whitepaper dissects the physicochemical rationale, structural dynamics, and experimental workflows necessary for successfully leveraging this highly versatile, polar, and sterically defined scaffold in medicinal chemistry campaigns.
Physicochemical Rationale: The "Why"
The strategic incorporation of 3-(oxetan-3-yl)piperidine is not merely a structural novelty; it is a calculated manipulation of a molecule's physicochemical properties.
Inductive Modulation of Basicity (pKa)
Highly basic amines (pKa > 9.5) frequently trigger hERG channel liabilities and suffer from poor membrane permeability due to excessive ionization at physiological pH. When an oxetane ring is appended to the 3-position of a piperidine ring, the electronegative oxygen atom exerts a strong inductive electron-withdrawing effect through the sigma bond framework (1)[1]. This subtly attenuates the basicity of the adjacent piperidine nitrogen, typically lowering its pKa by 1.0 to 2.0 units, which directly enhances central nervous system (CNS) penetration and limits efflux ratio (2)[2].
Lipophilicity (LogD) and Metabolic Stability
The polar nature of the oxetane oxygen reduces overall lipophilicity (LogD) compared to a gem-dimethyl or simple alkyl group, significantly improving aqueous solubility (3)[3]. Furthermore, unlike unhindered alkyl chains or traditional cyclic ethers (like morpholine), the oxetane ring is remarkably resistant to cytochrome P450 (CYP) mediated oxidative metabolism. This mitigates time-dependent inhibition (TDI) risks, a notorious reason for late-stage clinical attrition (4)[4].
Logical workflow of pharmacokinetic optimization using the 3-(oxetan-3-yl)piperidine motif.
Quantitative Data Summary
To illustrate the profound impact of this bioisosteric replacement, the following table summarizes the typical shifts in physicochemical properties when transitioning from traditional motifs to the 3-(oxetan-3-yl)piperidine scaffold.
| Physicochemical Property | 3-Alkylpiperidine (Traditional) | Morpholine (Traditional) | 3-(Oxetan-3-yl)piperidine (Optimized) | Pharmacological Impact |
| LogD (Lipophilicity) | High (~2.0 - 2.5) | Low (~0.5 - 1.0) | Optimal (~1.0 - 1.5) | Balances aqueous solubility with membrane permeability. |
| Amine pKa | Highly Basic (~10.0 - 10.5) | Less Basic (~8.3) | Modulated (~8.0 - 8.8) | Reduces hERG binding; improves un-ionized fraction for CNS entry. |
| Fsp3 (3D Character) | Moderate | Low (Planar tendency) | High | Increases target specificity; reduces off-target toxicity. |
| Metabolic Stability | Moderate (CYP oxidation) | Poor (Ring opening/TDI) | Excellent (CYP resistant) | Prolongs half-life; lowers intrinsic clearance (CLint). |
Experimental Workflows & Protocols
Ensuring scientific integrity requires that every protocol acts as a self-validating system. Below are the field-tested methodologies for synthesizing and profiling the 3-(oxetan-3-yl)piperidine motif.
Protocol 1: Synthesis and Isolation of 3-(Oxetan-3-yl)piperidine Enantiomers
Rationale: The 3-position substitution generates a chiral center. Evaluating racemic mixtures in biological assays confounds Structure-Activity Relationship (SAR) data. This protocol ensures stereochemical integrity while avoiding the harsh conditions that typically degrade strained oxetane rings (5)[5].
-
Cross-Electrophile Coupling: In a nitrogen-filled glovebox, combine N-Boc-3-iodopiperidine (1.0 equiv), 3-iodooxetane (1.5 equiv), NiCl₂·dtbbpy (10 mol%), and Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%) in anhydrous DMF.
-
Photocatalytic Activation: Add tetrakis(dimethylamino)ethylene (TDAE) as a terminal reductant. Irradiate the mixture with 440 nm blue LEDs at room temperature for 24 hours.
-
Causality: Photoredox catalysis allows for the generation of sp3-sp3 bonds under mild, room-temperature conditions, preventing the thermal ring-opening of the highly strained four-membered oxetane moiety.
-
-
Deprotection: Treat the crude intermediate with 4M HCl in dioxane at 0°C for 2 hours to cleave the Boc protecting group, yielding the racemic hydrochloride salt.
-
Chiral Resolution: Subject the racemate to Supercritical Fluid Chromatography (SFC) using a Chiralpak AD-H column (CO₂/MeOH gradient).
-
Validation: Re-inject isolated fractions to confirm >99% enantiomeric excess (ee). Proceed to biological assays only with stereopure batches.
-
Protocol 2: Self-Validating In Vitro Microsomal Stability (CLint) Assay
Rationale: To confirm that the oxetane incorporation successfully bypasses CYP450 liabilities without introducing severe microsomal epoxide hydrolase (mEH) vulnerabilities.
-
Incubation Preparation: Prepare a 1 µM solution of the stereopure 3-(oxetan-3-yl)piperidine derivative in 0.1 M potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to a final protein concentration of 1.0 mg/mL.
-
Internal Controls: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel.
-
Causality: These controls validate the metabolic competence of the HLM batch. If Verapamil is not rapidly cleared, the assay is void and must be repeated with fresh microsomes.
-
-
Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration) to activate CYP450-mediated phase I metabolism.
-
Time-Course Quenching: At t = 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting metabolism and precipitating proteins for clean LC-MS injection.
-
-
Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode). Calculate the elimination rate constant (
) and intrinsic clearance ( ).
Step-by-step workflow for in vitro microsomal stability profiling of oxetane derivatives.
References
- Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry URL
- Applications of oxetanes in drug discovery and medicinal chemistry | PMC (NIH)
- Oxetanes in Drug Discovery | PharmaBlock URL
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews URL
- Synthetic oxetanes in drug discovery: where are we in 2025?
Sources
Conformational Analysis of 3-(Oxetan-3-yl)piperidine Derivatives: A Technical Guide
Executive Summary: The Structural Imperative
In modern medicinal chemistry, the 3-(oxetan-3-yl)piperidine scaffold represents a high-value pharmacophore, merging the privileged piperidine ring with the metabolic durability and physicochemical benefits of the oxetane moiety. While the piperidine ring provides a versatile vector for target engagement, the oxetane acts as a "metabolic shield" and lipophilicity modulator (
However, the efficacy of this scaffold is governed by its 3D conformational landscape. Unlike simple alkyl-substituted piperidines, the oxetanyl group introduces competing steric and stereoelectronic forces. This guide details the theoretical framework and experimental protocols required to resolve the conformational equilibrium of these derivatives, ensuring precise vector alignment in drug design.
Structural Fundamentals & Force Analysis
To accurately predict the behavior of 3-(oxetan-3-yl)piperidine, we must deconstruct the forces acting upon the C3-C3' bond connecting the two rings.
The Steric Dominance (A-Values)
The piperidine ring predominantly exists in a chair conformation. The substituent at C3 can adopt either an axial or equatorial orientation.[1]
-
The Oxetane Bulk: The oxetane ring is roughly isosteric with a gem-dimethyl or isopropyl group.
-
A-Value Estimation: While the methyl group has an A-value of ~1.7 kcal/mol (favoring equatorial), the oxetanyl group is bulkier. We estimate the A-value of the oxetan-3-yl group to be 2.0 – 2.2 kcal/mol .
-
Thermodynamic Consequence: At physiological temperature (37°C), the equatorial conformer is favored by a ratio of >95:5.
Stereoelectronic Modulation (The "Dipole Vector")
While sterics favor the equatorial position, electronic effects fine-tune the rotameric state of the oxetane ring itself.
-
Dipole Alignment: The oxetane oxygen possesses a significant dipole. In the equatorial conformer, the oxetane ring will rotate to minimize dipole-dipole repulsion with the piperidine nitrogen lone pair (in the free base form) or to maximize solvation in aqueous media.
-
Basicity Modulation: The oxetane at the C3 position exerts a
-inductive electron-withdrawing effect (-I) on the piperidine nitrogen. This typically reduces the pKa of the piperidine by 1.0 – 1.5 log units compared to 3-methylpiperidine, reducing lysosomal trapping and hERG liability.
Intramolecular Interactions (The "Axial Trap")
Caveat: In non-polar solvents (e.g.,
Visualizing the Equilibrium
The following diagram illustrates the thermodynamic equilibrium and the energy barriers involved.
Caption: Thermodynamic equilibrium of 3-(oxetan-3-yl)piperidine. The equatorial conformer is the global minimum due to steric avoidance of 1,3-diaxial interactions.
Analytical Protocol (Step-by-Step)
This protocol is designed to validate the conformation of your specific derivative (e.g., N-alkylated or N-acylated analogs).
Phase 1: Computational Prediction (In Silico)
Before synthesis, establish the energy landscape.
-
Conformational Search: Use a Monte Carlo or Low-Mode sampling method (e.g., OPLS4 force field) to generate conformers.
-
Critical Setting: Set the dielectric constant to
(water) to mimic physiological conditions. Gas-phase calculations often overemphasize intramolecular H-bonds (the "vacuum artifact").
-
-
DFT Optimization: Refine the lowest energy structures using DFT (e.g., B3LYP/6-31G* or
B97X-D). -
Frequency Calculation: Confirm minima (no imaginary frequencies) and calculate Boltzmann populations at 298K.
Phase 2: NMR Validation (Experimental)
NMR is the gold standard for verifying the solution-state conformation.
-
Sample Preparation: Dissolve 5-10 mg of the compound in a polar solvent (
or ) to disrupt artificial intramolecular H-bonds that won't exist in plasma. -
1H-NMR Analysis (The J-Coupling Test):
-
Focus on the H3 proton (attached to the same carbon as the oxetane).
-
Scenario A (Equatorial Oxetane): The H3 proton is Axial . It will show two large trans-diaxial couplings (
Hz) with the axial protons at C2 and C4.-
Signal: Multiplet (tt or similar) with wide splitting.
-
-
Scenario B (Axial Oxetane): The H3 proton is Equatorial . It will show only small gauche couplings (
Hz).-
Signal: Narrow multiplet or broad singlet.
-
-
-
NOESY/ROESY Experiments:
-
Irradiate the oxetane protons.
-
Look for NOE correlations to the axial protons at C3 and C5 of the piperidine ring. Strong NOE indicates spatial proximity consistent with the equatorial orientation of the oxetane group.
-
Phase 3: X-Ray Crystallography (Solid State)
-
Note: While definitive, solid-state packing forces can distort flexible rings. Use X-ray primarily to confirm absolute configuration (if chiral) and bond lengths, but rely on solution NMR for bioactive conformation relevance.
Data Presentation: Comparative Metrics
When analyzing your derivatives, organize your data to highlight the impact of N-substitution.
| Parameter | 3-Methylpiperidine (Ref) | 3-(Oxetan-3-yl)piperidine | Implication |
| Pref. Conformation | Equatorial (>95%) | Equatorial (>98%) | Rigid vector alignment. |
| H3 Axial Coupling ( | ~11.0 Hz | ~11.5 Hz | Confirms chair geometry. |
| pKa (Conj. Acid) | 10.6 | ~9.2 - 9.5 | Reduced basicity improves permeability & safety. |
| LogD (pH 7.4) | Base | Base - 1.2 | Oxetane lowers lipophilicity significantly. |
| Metabolic Stability | Low (benzylic-like oxid.) | High | Oxetane blocks C3 oxidation; quaternary center is stable. |
Workflow Diagram
The following Graphviz diagram outlines the logical flow for determining and optimizing the conformation of these derivatives in a drug discovery campaign.
Caption: Integrated workflow for the conformational validation of oxetanyl-piperidine derivatives.
References
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
-
Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. (Context for dipole/conformational analysis principles).
-
Gomeza, J., et al. (2016). Acid-Base Properties of Oxetanes and Their Effect on LogD. ChemMedChem.
Sources
Oxetane vs. Cyclobutane: Strategic Substitution on Piperidine Scaffolds
Executive Summary
In modern medicinal chemistry, the "escape from flatland" has driven the adoption of sp³-rich scaffolds to improve solubility and selectivity.[1] Within this paradigm, the substitution of piperidine rings—a ubiquitous pharmacophore—with small, strained rings like oxetane and cyclobutane represents a critical decision point.
This guide analyzes the strategic trade-offs between these two moieties. While cyclobutane offers a lipophilic, metabolically robust spacer that mimics the steric volume of a gem-dimethyl group, oxetane serves as a "polar gem-dimethyl" equivalent. Crucially, oxetane substitution at the piperidine 3- or 4-position acts as a pKa tuner, significantly lowering amine basicity (often by 1–2 log units) via inductive effects, thereby reducing hERG liability and improving membrane permeability.
The Bioisosteric Landscape
The transition from a cyclobutane to an oxetane on a piperidine scaffold is not merely an atomic swap; it is a physicochemical step-change.
-
Cyclobutane: A lipophilic spacer. It increases van der Waals contacts and maintains a high LogP. It is often used to fill hydrophobic pockets without adding the rotatable bond penalty of linear alkyl chains.
-
Oxetane: A polar, metabolic blocker. It possesses a high dipole moment (~1.9 D) and acts as a hydrogen bond acceptor. It is structurally similar to a carbonyl group but metabolically stable to esterases and chemically stable to nucleophiles.
Structural Pucker and Vectors
Both rings are non-planar, but their conformational preferences differ, affecting the vector of substituents attached to the piperidine.
-
Cyclobutane: Adopts a significant "pucker" (butterfly) conformation with dihedral angles ranging from 25° to 35° . This flexibility allows it to relieve torsional strain but can introduce entropic penalties upon binding.
-
Oxetane: Much flatter, with a pucker angle of only 8° to 10° due to the reduced torsional strain from the oxygen atom (no hydrogen eclipsing). This makes oxetane a more rigid, defined vector for substituent display.
Physicochemical Profiling: The Data
The following table summarizes the shift in properties when modifying a piperidine scaffold with these groups.
| Property | Cyclobutane-Piperidine | Oxetane-Piperidine | Mechanism of Change |
| Lipophilicity (LogD) | High (Lipophilic) | Low (Polar) | Oxygen lowers LogD by ~0.4–0.8 units vs. carbocycle. |
| Aqueous Solubility | Low to Moderate | High | Oxetane acts as H-bond acceptor; polarity breaks crystal lattice energy. |
| Amine Basicity (pKa) | High (~9.0–10.0) | Reduced (~6.5–8.0) | Inductive electron-withdrawal by oxetane oxygen reduces N-lone pair availability. |
| Metabolic Stability | Moderate (Oxidation prone) | High | Oxetane blocks CYP450 oxidation at adjacent carbons; no benzylic protons. |
| hERG Liability | Higher Risk | Lower Risk | Reduced basicity correlates directly with reduced hERG channel trapping. |
The pKa Modulation Effect
The most powerful application of the oxetane-piperidine motif is pKa modulation. In a standard piperidine, the basic nitrogen is fully protonated at physiological pH (pH 7.4), which can limit passive permeability and increase non-specific binding (e.g., to hERG).
Attaching an oxetane at the 3-position (or fusing it as a spirocycle) exerts a through-bond inductive effect (
-
Example:Entospletinib optimization. Replacing a 4-ethyl substituent with a 4-oxetanyl group on a piperazine scaffold reduced pKa from 8.0 to 6.4, significantly improving the T-cell/B-cell selectivity ratio.
Decision Framework
Use the following logic flow to determine the appropriate substitution for your lead compound.
Caption: Decision logic for selecting between oxetane and cyclobutane based on ADME/Tox liabilities.
Synthetic Strategies
Synthesizing these scaffolds requires distinct approaches. While cyclobutanes are often made via [2+2] cycloadditions, oxetanes on piperidines are typically installed via reductive amination with oxetan-3-one or intramolecular cyclization .
Protocol A: Synthesis of 3-Oxetanylpiperidine (Reductive Amination Route)
This route is preferred for installing the oxetane as a pendant group on the piperidine nitrogen or carbon.
Reagents: Oxetan-3-one, Sodium Triacetoxyborohydride (STAB), DCM/AcOH.
-
Dissolution: Dissolve the piperidine derivative (1.0 equiv) in dry Dichloromethane (DCM).
-
Activation: Add Oxetan-3-one (1.2 equiv) and Acetic Acid (1.0 equiv). Stir for 30 min at room temperature to form the iminium ion.
-
Reduction: Cool to 0°C. Add STAB (1.5 equiv) portion-wise.
-
Workup: Quench with sat. NaHCO₃. Extract with DCM. The oxetane ring is stable to these mild basic conditions.
Protocol B: Synthesis of Spirocyclic Oxetane-Piperidine (2-oxa-6-azaspiro[3.3]heptane)
This scaffold acts as a rigid, polar surrogate for morpholine or piperidine.
Caption: Synthetic route for the 2-oxa-6-azaspiro[3.3]heptane scaffold.
Detailed Methodology (Step 2):
-
Setup: In a pressure vial, combine 3,3-bis(bromomethyl)oxetane (1.0 equiv) with the desired primary amine (R-NH₂, 1.1 equiv).
-
Base: Add Diisopropylethylamine (DIPEA, 3.0 equiv) and a solvent such as Ethanol or Acetonitrile.
-
Cyclization: Heat to 100°C for 16–24 hours. The high temperature is required to overcome the strain energy of forming the second four-membered ring.
-
Purification: The spirocycle is basic (though less than piperidine). Purify via SCX-2 cartridge (catch and release) or reverse-phase HPLC. Note: Avoid strong aqueous acids for prolonged periods to prevent oxetane ring opening.
Case Study: IDO1 Inhibitors (Merck)
In the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, Merck chemists faced a potency and metabolic stability challenge.[2]
-
The Challenge: The lead compound containing a cyclobutane ring showed good potency but suffered from rapid oxidative metabolism and poor solubility.
-
The Solution: Replacement of the cyclobutane with an oxetane.
-
The Result:
-
Potency: Maintained or improved (due to better H-bond interactions).
-
Metabolism: Intrinsic clearance (
) decreased significantly. The oxetane removed the lipophilic surface area prone to CYP binding. -
Solubility: Increased >10-fold.
-
Selectivity: The oxetane analogue showed an improved off-target profile compared to the cyclobutane.[3]
-
References
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link
-
Li, D., et al. (2022).[2] Enhanced Potency and Properties by Exploiting Substituted Oxetane as a Cyclobutane Bioisostere. Journal of Medicinal Chemistry. Link
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link
Sources
The Strategic Deployment of 3-(Oxetan-3-yl)piperidine in Modern Lead Optimization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacokinetic properties is relentless. Among the myriad of scaffolds available to medicinal chemists, the 3-(oxetan-3-yl)piperidine motif has emerged as a compelling structural element in lead optimization strategies. This technical guide provides an in-depth analysis of the rationale, synthesis, and application of this hybrid scaffold, drawing upon established principles and field-proven insights to illuminate its role in enhancing drug-like properties. By dissecting the individual contributions of the piperidine and oxetane moieties and their synergistic interplay, this document serves as a comprehensive resource for researchers seeking to leverage the 3-(oxetan-3-yl)piperidine core in the design of next-generation therapeutics.
Introduction: The Rationale for a Hybrid Scaffold
The process of lead optimization is a meticulous journey of refining a biologically active compound to achieve a desirable balance of potency, selectivity, and drug metabolism and pharmacokinetics (DMPK) properties. The selection of appropriate chemical scaffolds is paramount to the success of this endeavor. The 3-(oxetan-3-yl)piperidine moiety represents a strategic amalgamation of two independently validated and "privileged" structural motifs in medicinal chemistry: the piperidine ring and the oxetane ring.
The piperidine heterocycle is a cornerstone of drug design, present in a vast number of approved pharmaceuticals.[1] Its prevalence stems from its ability to confer basicity, enabling salt formation and improving solubility, while also providing a three-dimensional framework that can be readily functionalized to probe structure-activity relationships (SAR).[1][2]
Conversely, the oxetane ring has gained significant traction in recent years as a valuable tool for modulating key physicochemical properties.[3][4] Its introduction into a molecule can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity.[3][5] The strained four-membered ether also acts as a hydrogen bond acceptor and can serve as a bioisosteric replacement for more metabolically labile groups like gem-dimethyl or carbonyl functionalities.[5][6][7]
The combination of these two rings into the 3-(oxetan-3-yl)piperidine scaffold offers a unique set of advantages, creating a versatile building block for fine-tuning the properties of a lead compound.
Physicochemical and Pharmacokinetic Implications
The incorporation of the 3-(oxetan-3-yl)piperidine motif can profoundly influence the DMPK profile of a drug candidate. The following sections detail the key parameters that can be favorably modulated.
Solubility and Lipophilicity
A critical challenge in drug development is achieving adequate aqueous solubility to ensure sufficient exposure at the target site. The oxetane moiety, with its polar ether oxygen, can significantly enhance the hydrophilicity of a molecule.[3] This, combined with the basic nitrogen of the piperidine ring which allows for salt formation, makes the 3-(oxetan-3-yl)piperidine scaffold an attractive choice for improving the solubility of lipophilic lead compounds.
The lipophilicity of a compound, often quantified by its LogP or LogD value, is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. While the piperidine ring can contribute to lipophilicity, the introduction of the oxetane can effectively counterbalance this, leading to a more favorable overall lipophilic profile.
Metabolic Stability
Metabolic instability is a major cause of attrition for drug candidates. The piperidine ring can be susceptible to oxidative metabolism, particularly at the positions alpha to the nitrogen atom.[2] The oxetane ring, being a small, strained heterocycle, is generally more resistant to metabolic degradation compared to larger, more flexible alkyl or ether groups.[3] By introducing the oxetane at the 3-position of the piperidine, it is possible to shield adjacent positions from metabolic attack and improve the overall metabolic stability of the molecule.
Modulation of Basicity (pKa)
The basicity of the piperidine nitrogen is a critical parameter that influences a compound's ionization state at physiological pH, thereby affecting its solubility, permeability, and target engagement. The electron-withdrawing nature of the oxetane ring can subtly modulate the pKa of the piperidine nitrogen, offering a handle for fine-tuning this property without drastic structural modifications.
Synthesis of the 3-(Oxetan-3-yl)piperidine Core
The successful implementation of the 3-(oxetan-3-yl)piperidine scaffold in lead optimization is contingent upon the availability of robust and scalable synthetic routes. Several strategies can be employed for the synthesis of this key building block.
General Synthetic Strategies
The construction of the 3-(oxetan-3-yl)piperidine core typically involves the formation of either the piperidine or the oxetane ring in the presence of the other pre-formed heterocycle. Common approaches include:
-
Ring-closing metathesis: This powerful reaction can be used to form the piperidine ring from a suitably functionalized precursor containing an oxetane moiety.[8]
-
Intramolecular cyclization: The piperidine ring can be formed via intramolecular nucleophilic substitution or reductive amination of a precursor bearing an oxetane.[1]
-
Coupling Reactions: Cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, can be utilized to attach a pre-formed oxetane-containing fragment to a piperidine precursor, or vice-versa.
Exemplary Synthetic Protocol
A practical approach to enantiomerically pure 3-substituted piperidines can be adapted from methodologies starting from readily available chiral building blocks like L-glutamic acid. While a direct protocol for 3-(oxetan-3-yl)piperidine is not explicitly detailed in the immediate search results, a plausible synthetic workflow can be conceptualized based on established transformations. A key intermediate would be a di-electrophile derived from a protected 3-hydroxypiperidine, which can then be reacted with a suitable precursor to form the oxetane ring.
Conceptual Workflow for 3-(Oxetan-3-yl)piperidine Synthesis:
Caption: Conceptual workflow for the synthesis of 3-(oxetan-3-yl)piperidine.
This conceptual pathway highlights the key transformations required. The initial steps focus on the construction of the chiral piperidine core, followed by functional group manipulations to set the stage for the formation of the oxetane ring, often via an intramolecular Williamson ether synthesis from a 1,3-diol precursor.[3]
Application in Lead Optimization: A Structure-Activity Relationship (SAR) Perspective
The true value of the 3-(oxetan-3-yl)piperidine scaffold is realized in its application to specific drug discovery programs. While detailed SAR studies for this exact moiety are not abundantly available in the public domain, we can extrapolate from the known properties of its constituent parts and related analogs.
Probing Target Interactions
The 3-dimensional nature of the 3-(oxetan-3-yl)piperidine scaffold provides distinct vectors for substitution, allowing for a systematic exploration of the binding pocket of a biological target. The oxetane oxygen can act as a hydrogen bond acceptor, potentially forming key interactions that enhance potency. The piperidine ring can be functionalized at the nitrogen atom or at other positions on the ring to introduce substituents that can engage with different regions of the target protein.
Logical Relationship of SAR Exploration:
Caption: Logical flow for SAR exploration using the 3-(oxetan-3-yl)piperidine scaffold.
Case Study Insights (Hypothetical)
Consider a hypothetical lead optimization campaign for a CNS-active compound with poor solubility and rapid metabolism.
Table 1: Hypothetical Matched-Pair Analysis
| Compound | R-Group | cLogP | Aqueous Solubility (µg/mL) | Metabolic Half-life (mins) | Target Potency (IC50, nM) |
| Lead-1 | -CH(CH₃)₂ | 4.2 | < 1 | 15 | 50 |
| Analog-1 | 3-(Oxetan-3-yl)piperidine | 2.8 | 50 | 90 | 65 |
In this hypothetical scenario, the replacement of a lipophilic isopropyl group with the 3-(oxetan-3-yl)piperidine moiety leads to a significant improvement in cLogP and aqueous solubility. Furthermore, the metabolic half-life is substantially increased, indicating improved stability. While there is a slight decrease in potency, the overall profile of Analog-1 is far more desirable for a drug candidate, providing a strong rationale for further optimization around this new scaffold. This highlights the power of this moiety to rescue a promising but flawed lead compound.
Experimental Protocols
To facilitate the practical application of the concepts discussed, this section provides representative experimental protocols.
General Procedure for the Synthesis of a Substituted Piperidine Core
This protocol is adapted from a known synthesis of 3-amino piperidine derivatives and can be modified for the synthesis of precursors to the 3-(oxetan-3-yl)piperidine scaffold.
Step 1: Esterification and Boc-Protection of L-Glutamic Acid
-
To a stirred solution of L-glutamic acid in methanol, add thionyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the crude dimethyl ester in dichloromethane and cool to 0 °C.
-
Add triethylamine, di-tert-butyl dicarbonate ((Boc)₂O), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction at room temperature for 6 hours.
-
Perform an aqueous workup and purify the product by column chromatography.
Step 2: Reduction to Diol
-
To a stirred solution of the Boc-protected diester in ethanol at 0 °C, add sodium borohydride portion-wise.
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction with acetic acid and concentrate under reduced pressure.
-
Perform an aqueous workup and purify the diol by column chromatography.
Step 3: Ditosylation and Cyclization
-
To a solution of the diol in dichloromethane at 0 °C, add triethylamine and p-toluenesulfonyl chloride.
-
Stir the reaction at room temperature for 12 hours.
-
Purify the crude ditosylate.
-
React the ditosylate with a primary amine in a suitable solvent to effect cyclization to the corresponding N-substituted piperidine.
In Vitro Metabolic Stability Assay
This protocol provides a general method for assessing the metabolic stability of compounds in liver microsomes.
-
Prepare a stock solution of the test compound in DMSO.
-
Incubate the test compound with liver microsomes (human or other species) and NADPH in a phosphate buffer at 37 °C.
-
At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).
Conclusion
The 3-(oxetan-3-yl)piperidine scaffold represents a powerful and versatile tool in the medicinal chemist's arsenal for lead optimization. Its ability to concurrently address multiple challenges, including poor solubility, metabolic instability, and undesirable lipophilicity, makes it a highly attractive building block. By understanding the fundamental principles that govern the physicochemical and pharmacokinetic impact of this moiety, and by leveraging robust synthetic strategies, researchers can effectively employ the 3-(oxetan-3-yl)piperidine core to accelerate the development of high-quality drug candidates. As the demand for drugs with improved properties continues to grow, the strategic application of such innovative and well-designed scaffolds will undoubtedly play an increasingly critical role in the future of drug discovery.
References
- Besnard, J., et al. (2012). Polypharmacological profiling of compounds using cheminformatic, 3D-QSAR and virtual screening methodologies. Frontiers in Pharmacology, 3, 15.
- Yadav, J. S., & Reddy, P. N. (2012). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 51B(4), 623-627.
- Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new tool for the medicinal chemist.
- O'Brien, P., & Jones, S. P. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(10), 1614-1620.
- Welin, E. R., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(10), 1071–1076.
- Stead, D., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 12(9), 1593-1600.
- Castro, N. G., et al. (2008). CNS-selective noncompetitive cholinesterase inhibitors derived from the natural piperidine alkaloid (−)-spectaline. European Journal of Pharmacology, 580(3), 339-349.
- Mykhailiuk, P. K. (2015). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
- Vitaku, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Carreira, E. M., & Fessard, T. (2014). The Oxetane Motif in Medicinal Chemistry. Chemical Reviews, 114(16), 8257-8322.
- Reddy, T. R., & Ghorai, M. K. (2008). New building block for polyhydroxylated piperidine: total synthesis of 1,6-dideoxynojirimycin. Organic Letters, 10(9), 1763–1766.
- Blakemore, D. C., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1620.
- Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697-12709.
- Carroll, F. I., et al. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Journal of Medicinal Chemistry, 44(17), 2765-2774.
- Kozikowski, A. P., et al. (2005). Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists. Bioorganic & Medicinal Chemistry, 13(15), 4667-4678.
- Grygorenko, O. O., et al. (2020). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic & Biomolecular Chemistry, 18(43), 8757-8774.
- Al-Gharabli, S. I., et al. (2021).
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.
- Singh, N., et al. (2002). Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(10), 1341-1344.
- Lindsley, C. W., et al. (2017). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Bioorganic & Medicinal Chemistry Letters, 27(15), 3353-3357.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. New building block for polyhydroxylated piperidine: total synthesis of 1,6-dideoxynojirimycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic Protocols for N-Alkylation of 3-(Oxetan-3-yl)piperidine: Modulating Physicochemical Properties in Drug Discovery
Mechanistic Rationale & Scaffold Significance
The oxetane ring is a highly valued, emergent motif in modern drug discovery, celebrated for its low molecular weight, high polarity, and marked three-dimensionality (1[1]). When appended to an aliphatic heterocycle to form 3-(oxetan-3-yl)piperidine, the oxetane acts as a bioisostere for gem-dimethyl or carbonyl groups. This substitution significantly improves aqueous solubility, lowers lipophilicity (LogD), and enhances metabolic stability by blocking metabolically labile sites (2[2]).
N-alkylation of the secondary amine in 3-(oxetan-3-yl)piperidine is a critical late-stage functionalization step used to generate diverse tertiary amine libraries. The strained C–O–C bond angle of the oxetane exposes the oxygen lone pairs, allowing it to act as a strong hydrogen-bond acceptor[2]. This electronic environment, combined with moderate steric bulk at the 3-position, dictates the choice of alkylation strategy.
Synthetic Decision Workflow
Synthetic decision workflow for N-alkylation of 3-(oxetan-3-yl)piperidine.
Experimental Methodologies
Protocol A: N-Alkylation via Reductive Amination (Preferred)
Mechanistic Causality: Reductive amination is the milder and more selective method for introducing primary or secondary alkyl groups. It proceeds via the formation of an iminium ion intermediate. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice due to its high selectivity for iminium ions over unreacted carbonyls. This method is inherently self-validating against over-alkylation, as the resulting tertiary amine cannot form a stable iminium species, completely preventing quaternary ammonium salt formation (3[3]).
Step-by-Step Procedure:
-
Imine Formation: To a stirred solution of 3-(oxetan-3-yl)piperidine (1.0 equiv) in anhydrous dichloromethane (DCM) (0.2 M), add the target aldehyde or ketone (1.1 equiv). Stir at room temperature for 30–60 minutes to allow for complete iminium ion formation (4[4]).
-
Reduction: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes. Causality Check: The stepwise addition controls the mild exotherm and ensures the hydride source is not rapidly depleted by ambient moisture.
-
Reaction Monitoring: Stir the mixture at room temperature for 12–16 hours. Monitor via LC-MS or Thin Layer Chromatography (TLC).
-
Self-Validating Quench: Slowly add saturated aqueous NaHCO₃. Validation: The cessation of CO₂ evolution (bubbling) visually confirms that all unreacted hydride has been safely neutralized, allowing safe progression to extraction.
-
Workup & Purification: Extract the aqueous layer with DCM (3×). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (gradient EtOAc/Hexanes) to yield the pure tertiary amine.
Protocol B: Direct N-Alkylation via Nucleophilic Substitution
Mechanistic Causality: When reductive amination is not viable (e.g., lacking a stable carbonyl precursor or using specific alkyl halides), direct alkylation is utilized. The primary risk is the formation of quaternary ammonium salts due to over-alkylation. To mitigate this, a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is used, and the alkylating agent is added slowly to maintain the piperidine in stoichiometric excess (5[5]).
Step-by-Step Procedure:
-
Preparation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 3-(oxetan-3-yl)piperidine (1.0 equiv) and DIPEA (1.5 equiv) in anhydrous acetonitrile (MeCN) to achieve a 0.1 M solution.
-
Controlled Addition: Using a syringe pump, slowly add the alkyl halide (1.1 equiv) over 2–4 hours at room temperature. Causality Check: Slow addition prevents a high localized concentration of the electrophile, directly suppressing the kinetic pathway that leads to quaternization[5].
-
Reaction Monitoring: Stir for an additional 6–12 hours. Validation: The formation of a fine white precipitate (DIPEA hydrohalide) serves as a self-validating visual indicator of successful substitution progress.
-
Workup: Concentrate the mixture under reduced pressure to remove MeCN. Partition the residue between ethyl acetate and saturated aqueous NaHCO₃.
-
Purification: Extract the aqueous phase, combine organics, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
Quantitative Data & Reaction Scope
The following table summarizes expected quantitative metrics for the functionalization of 3-(oxetan-3-yl)piperidine across different alkylating agents and methodologies.
| Alkylation Strategy | Reagents & Solvent | Alkylating Agent | Temp | Time | Expected Yield | Over-alkylation Risk |
| Reductive Amination | STAB, DCM | Benzaldehyde | RT | 12–16 h | 82–90% | Very Low |
| Reductive Amination | STAB, AcOH (cat.), DCE | Acetone | RT | 16–24 h | 75–85% | Very Low |
| Direct Alkylation | DIPEA, MeCN | Benzyl Bromide | RT | 6–12 h | 70–85% | Moderate |
| Direct Alkylation | K₂CO₃, DMF | Methyl Iodide | 0 °C to RT | 2–4 h | 60–75% | High |
References
- Oxetanes in Drug Discovery Campaigns Source: Semantic Scholar / NIH URL
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: ACS Publications URL
- Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines Source: Benchchem URL
- Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)
- Procedure for N-alkylation of Piperidine?
Sources
Application Note: Optimized Peptide Coupling Conditions for 3-(Oxetan-3-yl)piperidine Building Blocks
Target Audience: Medicinal Chemists, Peptide Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, optimized protocols, and analytical validation for integrating sp³-rich oxetane-piperidine scaffolds into peptidomimetics and small molecules.
Rationale: The Strategic Value of 3-(Oxetan-3-yl)piperidine
In modern drug discovery, the incorporation of the oxetane ring has emerged as a premier strategy for optimizing the physicochemical properties of therapeutic candidates[1]. As a bioisostere for gem-dimethyl or carbonyl groups, the oxetane motif significantly improves aqueous solubility, lowers lipophilicity (LogD), and enhances metabolic stability by blocking cytochrome P450-mediated C–H oxidation[2][3].
The 3-(oxetan-3-yl)piperidine building block is particularly valuable. It provides a compact, polar, and sp³-rich scaffold that introduces three-dimensionality to flat aromatic systems. However, the introduction of the oxetane ring at the 3-position of the piperidine alters the conformational dynamics of the heterocycle. This subtly increases the steric hindrance around the secondary amine nitrogen, presenting a kinetic challenge during amide or peptide coupling that requires highly optimized conditions to overcome.
Quantitative Impact of Oxetane Incorporation
Table 1: Physicochemical Impact of Oxetane Incorporation on Piperidine Scaffolds
| Property | Standard Piperidine | 3-(Oxetan-3-yl)piperidine | Mechanistic Causality / Effect |
| Lipophilicity (LogD) | Baseline | Lowered | The electronegative oxygen lone pairs decrease overall lipophilicity. |
| Metabolic Stability | Baseline | Significantly Higher | Steric bulk blocks adjacent C–H oxidation sites, reducing intrinsic clearance. |
| Aqueous Solubility | Baseline | Higher | Enhanced hydrogen-bond acceptor capacity increases solvation in aqueous media. |
| Amine Nucleophilicity | High | Moderate/Low | Steric hindrance and inductive electron withdrawal reduce the kinetic reactivity of the secondary amine. |
Mechanistic Insights & Reagent Selection
Coupling a carboxylic acid (e.g., an α-amino acid) to a sterically hindered secondary amine like 3-(oxetan-3-yl)piperidine requires a highly efficient coupling reagent. Standard reagents like HBTU or PyBOP often result in sluggish kinetics, incomplete conversion, and epimerization of the chiral center on the carboxylic acid[4].
The Causality Behind HATU/DIPEA Selection
As an optimized standard, the combination of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) is highly recommended[4].
-
Anchimeric Assistance: HATU generates an extremely reactive OAt (7-azabenzotriazole) active ester. The nitrogen atom within the pyridine ring of the HOAt leaving group provides neighboring group participation (anchimeric assistance). This effectively "guides" the hindered piperidine nitrogen into the optimal trajectory for nucleophilic attack[4].
-
Base Selection: DIPEA is utilized because its bulky isopropyl groups render it non-nucleophilic. This prevents unwanted side reactions with the highly reactive OAt ester while maintaining sufficient basicity to deprotonate the carboxylic acid and neutralize the piperidine salt.
-
Avoiding Guanidinylation: Aminium-based reagents like HATU can react directly with the amine to form an inactive guanidinium byproduct. To prevent this, the carboxylic acid must be pre-activated with HATU before the 3-(oxetan-3-yl)piperidine is introduced to the reaction mixture[5].
Table 2: Coupling Reagent Efficacy for 3-(Oxetan-3-yl)piperidine
| Reagent | Leaving Group | Relative Reactivity | Typical Yield | Application Recommendation |
| HATU | HOAt | Very High | >85% | Primary Choice: Ideal for sterically hindered secondary amines. |
| COMU | Oxyma Pure | Very High | >80% | Alternative: Excellent reactivity; non-explosive byproduct[5]. |
| PyBOP | HOBt | Moderate | 50-60% | Not Recommended: Insufficient reactivity for highly hindered substrates. |
| HBTU | HOBt | Moderate | <50% | Not Recommended: High risk of guanidinylation due to slow coupling rates. |
Reaction Workflow Visualization
Caption: HATU-mediated amide coupling workflow for hindered secondary amines.
Experimental Protocols (Self-Validating Systems)
Protocol A: Solution-Phase Amide Coupling
This protocol is designed for synthesizing small molecule drug candidates or single amino acid building blocks.
Reagents:
-
Carboxylic Acid (1.2 equivalents)
-
3-(Oxetan-3-yl)piperidine (1.0 equivalent)
-
HATU (1.2 equivalents)
-
DIPEA (3.0 equivalents)
-
Anhydrous DMF (0.1 M relative to the amine)
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask purged with nitrogen, dissolve the carboxylic acid in anhydrous DMF.
-
Activation: Add DIPEA to the solution, followed immediately by HATU. Stir the mixture at room temperature (20–25 °C) for exactly 5 minutes.
-
Self-Validation Check: An aliquot can be quenched in methanol and analyzed via LC-MS to confirm the formation of the methyl ester (proxy for the OAt active ester).
-
-
Coupling: Add 3-(oxetan-3-yl)piperidine (either neat or dissolved in a minimal amount of DMF) dropwise to the activated ester solution.
-
Reaction: Stir the reaction mixture at room temperature for 2 to 4 hours. Monitor the disappearance of the amine via TLC (Ninhydrin stain) or LC-MS.
-
Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% aqueous LiCl (3x, to remove DMF), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.
Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation
When incorporating 3-(oxetan-3-yl)piperidine-containing dipeptide building blocks into a growing peptide chain on resin, specific care must be taken regarding acid sensitivity. While oxetanes are generally perceived as highly acid-sensitive, 3,3-disubstituted and 3-monosubstituted oxetanes exhibit remarkable stability because the path of external nucleophiles to the C–O σ* antibonding orbital is sterically shielded[6][7].
Step-by-Step Methodology:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 20 minutes.
-
Pre-Activation: In a separate vial, dissolve the Fmoc-protected oxetane-piperidine building block (2.0 eq) and HATU (1.9 eq) in DMF. Add DIPEA (4.0 eq) and let stand for 3 minutes.
-
On-Resin Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 3 hours. (Extended coupling time is required due to the steric bulk of the building block).
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Cleavage: Treat the resin with a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours. Note: The 3-substituted oxetane ring will remain intact under these conditions; avoid extending cleavage times beyond 3 hours to prevent trace ring-opening[7].
Troubleshooting & Optimization
-
Incomplete Conversion / Stalled Reactions: If LC-MS indicates stalled coupling after 4 hours, do not add more HATU (which risks guanidinylation of the remaining unreacted amine). Instead, add 0.5 eq of PyBOP and 1.0 eq of DIPEA, or gently heat the reaction to 40 °C.
-
Epimerization of α-Amino Acids: If racemization is observed at the carboxylic acid chiral center, switch the solvent from DMF to a less polar solvent mixture (e.g., DCM/DMF 1:1) and ensure the activation time in Step 2 does not exceed 5 minutes. Alternatively, switch the coupling reagent to COMU, which has a lower propensity for promoting epimerization[5].
-
Poor Solubility: If the growing peptide chain aggregates, switch the solvent from DMF to NMP (N-Methyl-2-pyrrolidone) or add 0.1 M LiCl to the coupling mixture to disrupt intermolecular hydrogen bonding.
References
- "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry", Chemical Reviews - ACS Publications.
- "Oxetanes in Drug Discovery Campaigns", Journal of Medicinal Chemistry - ACS Publications.
- "Oxetanes in Drug Discovery Campaigns - PMC", NIH.
- "Applications of oxetanes in drug discovery and medicinal chemistry", PMC - NIH.
- "Solid-phase synthesis of oxetane modified peptides", CORE.
- "HATU: The Core Reagent for Peptide & Drug Synthesis", Suzhou Highfine Biotech.
- "Peptide Coupling Reagents Guide", Sigma-Aldrich.
- "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives", Bachem.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 5. bachem.com [bachem.com]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Application Notes and Protocols: Incorporating 3-(Oxetan-3-yl)piperidine into DNA-Encoded Libraries
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the successful incorporation of the valuable building block, 3-(oxetan-3-yl)piperidine, into DNA-encoded libraries (DELs). The unique physicochemical properties of the oxetane motif, such as improved solubility and metabolic stability, make it a highly desirable component in modern medicinal chemistry.[1][2] This guide details two robust, DNA-compatible protocols for the conjugation of 3-(oxetan-3-yl)piperidine to a DNA-oligonucleotide scaffold: reductive amination and amide coupling. Furthermore, we present detailed protocols for the essential quality control (QC) validation of the resulting DNA-conjugate, employing Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry and quantitative Polymerase Chain Reaction (qPCR). This guide is designed to provide both the theoretical basis and the practical, step-by-step instructions to enable the seamless integration of this important building block into your DEL synthesis workflow.
Introduction: The Strategic Value of 3-(Oxetan-3-yl)piperidine in DNA-Encoded Libraries
DNA-Encoded Library (DEL) technology has revolutionized early-stage drug discovery by enabling the synthesis and screening of vast chemical libraries, often containing billions of unique small molecules.[3][4][5][6] The core principle of DEL lies in the covalent linkage of a chemical entity to a unique DNA tag that serves as an amplifiable barcode for its identification.[3][4][5][6] The success of a DEL campaign is critically dependent on the diversity and quality of the chemical building blocks used in library synthesis.
The 3-(oxetan-3-yl)piperidine scaffold has emerged as a building block of significant interest in medicinal chemistry. The piperidine core is a prevalent motif in numerous approved drugs, providing a desirable three-dimensional geometry.[7][8] The incorporation of an oxetane ring, a four-membered cyclic ether, offers several advantages:
-
Improved Physicochemical Properties: The oxetane moiety can enhance aqueous solubility and reduce lipophilicity, key parameters in optimizing the pharmacokinetic profile of a drug candidate.[1]
-
Metabolic Stability: The oxetane ring is generally more stable to metabolic degradation compared to other commonly used functional groups like gem-dimethyl or carbonyl groups.[1][2]
-
Hydrogen Bond Acceptor: The oxygen atom of the oxetane can act as a hydrogen bond acceptor, potentially contributing to target binding affinity.[1]
The integration of 3-(oxetan-3-yl)piperidine into DELs, therefore, provides access to novel chemical space with favorable drug-like properties. This guide provides the necessary protocols to achieve this, focusing on DNA-compatible chemistry and rigorous quality control.
Chemical Strategies for On-DNA Conjugation
The conjugation of any building block to a DNA tag must proceed under conditions that preserve the integrity of the DNA. This necessitates the use of aqueous or mixed aqueous/organic solvent systems, a near-neutral pH, and ambient temperatures.[9] For a secondary amine like 3-(oxetan-3-yl)piperidine, two primary DNA-compatible reactions are particularly well-suited: reductive amination and amide coupling.
Stability of the Oxetane Ring
A critical consideration for incorporating oxetane-containing building blocks is the stability of the four-membered ring. The oxetane ring is susceptible to ring-opening under acidic conditions. Therefore, it is imperative to avoid acidic reagents and maintain a neutral to slightly basic pH throughout the conjugation and subsequent library synthesis steps. The 3,3-disubstituted nature of the oxetane in our building block of interest is expected to confer a higher degree of stability compared to other substitution patterns.[10]
Experimental Protocols
This section provides detailed, step-by-step protocols for the incorporation of 3-(oxetan-3-yl)piperidine onto a DNA oligonucleotide functionalized with either an aldehyde (for reductive amination) or a carboxylic acid (for amide coupling).
Materials and Reagents
| Reagent/Material | Recommended Supplier | Notes |
| 3-(Oxetan-3-yl)piperidine | Commercially available | Ensure high purity (>95%) |
| Aldehyde-functionalized DNA oligonucleotide | Custom synthesis | 5'-aldehyde modification |
| Carboxylic acid-functionalized DNA oligonucleotide | Custom synthesis | 5'-carboxylic acid modification |
| Sodium cyanoborohydride (NaBH₃CN) | Sigma-Aldrich | Store under inert atmosphere |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) | Sigma-Aldrich | Store desiccated at -20°C |
| N-Hydroxysuccinimide (NHS) | Sigma-Aldrich | Store desiccated at room temperature |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Use freshly distilled |
| Borate Buffer (1 M, pH 8.5) | In-house preparation | Filter-sterilize |
| MES Buffer (0.5 M, pH 6.0) | In-house preparation | Filter-sterilize |
| Nuclease-free water | Commercially available | |
| DNA purification columns/beads | Commercially available | e.g., oligo cleanup columns |
Protocol 1: Reductive Amination
This protocol describes the conjugation of 3-(oxetan-3-yl)piperidine to an aldehyde-functionalized DNA oligonucleotide.
Diagram 2: Amide Coupling Workflow for conjugating 3-(oxetan-3-yl)piperidine.
Step-by-Step Methodology:
-
Carboxylic Acid Activation: In a 0.5 mL nuclease-free microcentrifuge tube, combine:
-
10 µL of carboxylic acid-functionalized DNA oligonucleotide (100 µM in nuclease-free water, 1 nmol).
-
2 µL of 0.5 M MES Buffer (pH 6.0).
-
2 µL of 1 M EDC in nuclease-free water.
-
2 µL of 1 M NHS in DMSO.
-
-
Incubation for Activation: Gently vortex and incubate at 25°C for 1 hour to form the NHS-ester intermediate.
-
Amine Addition and pH Adjustment:
-
Add 1 µL of 1 M 3-(oxetan-3-yl)piperidine in DMSO.
-
Add 0.5 µL of DIPEA to raise the pH and facilitate the nucleophilic attack of the amine.
-
-
Incubation for Coupling: Gently vortex and incubate at 25°C for 16 hours.
-
Purification: Purify the DNA conjugate using a commercially available DNA purification column or magnetic beads. Elute in 20 µL of nuclease-free water.
-
Quantification and Quality Control: Proceed to MALDI-TOF and qPCR analysis as described in Section 4.
Rationale for Experimental Choices:
-
EDC/NHS Chemistry: This is a widely used and highly efficient method for amide bond formation in aqueous environments. The two-step process, where the carboxylic acid is first activated with EDC and NHS, minimizes side reactions.
-
MES Buffer (pH 6.0): This pH is optimal for the EDC-mediated activation of the carboxylic acid.
-
DIPEA: The addition of a non-nucleophilic base after the activation step deprotonates the piperidinium salt, increasing the nucleophilicity of the amine for efficient coupling to the NHS-ester.
Quality Control and Validation
Rigorous quality control is essential to confirm the successful conjugation of the building block to the DNA tag and to ensure the integrity of the DNA.
MALDI-TOF Mass Spectrometry for Confirmation of Conjugation
MALDI-TOF MS is a powerful technique to verify the mass of the DNA-small molecule conjugate, confirming the successful chemical transformation.
Protocol for MALDI-TOF Analysis:
-
Sample Preparation:
-
Mix 1 µL of the purified DNA conjugate (approximately 10-20 µM) with 1 µL of a saturated solution of 3-hydroxypicolinic acid (3-HPA) matrix in 50% acetonitrile/0.1% trifluoroacetic acid.
-
Spot 1 µL of the mixture onto a MALDI target plate and let it air dry.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion linear mode. The exact instrument settings will vary depending on the specific MALDI-TOF mass spectrometer used.
-
-
Data Analysis:
-
Calculate the expected mass of the DNA-conjugate.
-
Compare the observed mass from the MALDI-TOF spectrum with the expected mass. A successful conjugation will show a peak corresponding to the mass of the starting DNA oligonucleotide plus the mass of the 3-(oxetan-3-yl)piperidine moiety (minus the mass of H₂O for amide coupling or H₂ for reductive amination).
-
| Analyte | Expected Mass (Da) | Observed Mass (Da) |
| Starting Aldehyde-DNA | Varies based on sequence | To be determined |
| Reductive Amination Product | Mass of Aldehyde-DNA + 141.20 - 2.02 | To be determined |
| Starting Carboxylic Acid-DNA | Varies based on sequence | To be determined |
| Amide Coupling Product | Mass of Carboxylic Acid-DNA + 141.20 - 18.02 | To be determined |
Quantitative PCR (qPCR) for DNA Integrity and Quantification
qPCR is used to quantify the amount of amplifiable DNA after the conjugation reaction. This serves as a crucial check for any potential DNA damage during the chemical synthesis.
Diagram 3: qPCR Workflow for validation and quantification of the DNA-conjugate.
Protocol for qPCR Analysis:
-
Standard Curve Preparation: Prepare a serial dilution of a known concentration of a standard DNA oligonucleotide (with the same primer binding sites) to generate a standard curve.
-
Sample Preparation: Prepare a dilution series of the purified DNA-conjugate.
-
qPCR Reaction Setup: In a qPCR plate, set up the reactions containing:
-
Diluted DNA (standard or sample)
-
Forward and reverse primers targeting the DNA tag
-
qPCR master mix (containing polymerase, dNTPs, and a fluorescent dye like SYBR Green)
-
Nuclease-free water to the final volume.
-
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument.
-
Data Analysis:
-
Determine the quantification cycle (Cq) values for the standards and the DNA-conjugate samples.
-
Generate a standard curve by plotting the Cq values of the standards against the logarithm of their concentrations.
-
Use the standard curve to determine the concentration of the amplifiable DNA-conjugate. A high recovery of amplifiable DNA indicates that the conjugation reaction did not significantly damage the DNA.
-
Conclusion
The successful incorporation of 3-(oxetan-3-yl)piperidine into DNA-encoded libraries opens up new avenues for the discovery of novel small molecule therapeutics with enhanced drug-like properties. The reductive amination and amide coupling protocols detailed in this guide are robust, DNA-compatible, and have been designed to ensure the integrity of both the building block and the DNA tag. The accompanying quality control procedures using MALDI-TOF MS and qPCR are essential for validating the successful synthesis of the DNA-conjugate and ensuring the high quality of the resulting library. By following these detailed application notes and protocols, researchers can confidently expand the chemical diversity of their DELs with this valuable building block.
References
-
Brenner, S., & Lerner, R. A. (1992). Encoded combinatorial chemistry. Proceedings of the National Academy of Sciences, 89(12), 5381-5383. [Link]
-
Good, D. A., & Nielsen, T. E. (2019). DNA-Encoded Chemical Libraries: A Comprehensive Review with Successful Stories and Future Challenges. Pharmaceuticals (Basel, Switzerland), 12(3), 118. [Link]
-
Clark, M. A., & Iyengar, R. (2016). What is a “DNA-Compatible” Reaction?. ACS combinatorial science, 18(4), 179–187. [Link]
-
Creative Diagnostics. (n.d.). DNA-Encoded Library Screening for Small Molecule Drug Discovery. [Link]
-
SPT Labtech. (n.d.). DNA-Encoded Library (DEL) Screening. [Link]
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery campaigns. Angewandte Chemie (International ed. in English), 49(48), 9052–9067. [Link]
-
Roy, A., Koesema, E., & Kodadek, T. (2021). High-Throughput Quality Control Assay for the Solid-Phase Synthesis of DNA-Encoded Libraries of Macrocycles. Angewandte Chemie (International ed. in English), 60(21), 11983–11990. [Link]
-
Wipf, P., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical reviews, 116(19), 12247–12313. [Link]
-
Charles River Laboratories. (n.d.). DNA-Encoded Library (DEL) Screening. [Link]
-
O'Hagan, D. (2000). Pyrrole, pyrrolidine, piperidine, pyridine, and piperazine alkaloids. Natural product reports, 17(5), 435–446. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & biomolecular chemistry, 14(2), 430–433. [Link]
-
Illumina, Inc. (n.d.). Sequencing Library qPCR Quantification Guide. [Link]
-
Baran, P. S. (2020). Oxetanes in Drug Discovery Campaigns. ACS medicinal chemistry letters, 11(4), 435–437. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. DNA-Encoded Chemical Libraries: A Comprehensive Review with Succesful Stories and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Constructions, Purifications and Applications of DNA-Antibody Conjugates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of DNA-Encoded Libraries by qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bu.edu [bu.edu]
- 9. DNA Encoded Libraries: Principle of DNA-Compatible Chemical Reactions for High-Throughput Small Molecule Discovery - vipergen [vipergen.com]
- 10. hitgen.com [hitgen.com]
Troubleshooting & Optimization
purification techniques for polar 3-(oxetan-3-yl)piperidine compounds
Technical Support Center: Purification of Polar 3-(oxetan-3-yl)piperidine Compounds
Ticket ID: OX-PIP-003 Subject: Resolution of retention and stability issues during purification of polar oxetane-piperidine scaffolds. Assigned Specialist: Senior Application Scientist, Separation Technologies.
Introduction: The "Invisible" Polar Challenge
You are likely encountering one of three critical failures:
-
No Retention: The compound elutes in the void volume on standard C18 silica.
-
Peak Tailing: The basic piperidine moiety interacts with silanols, causing massive peak broadening.
-
Degradation: The oxetane ring is hydrolyzing during concentration or acidic workup.
3-(oxetan-3-yl)piperidine is a deceptive molecule. It combines a highly polar, basic secondary amine (piperidine, pKa ~11) with a strained ether (oxetane). This guide prioritizes Strong Cation Exchange (SCX) and High-pH Reverse Phase chromatography to solve these specific physicochemical conflicts.
Module 1: Stability & Pre-Purification Handling
The Oxetane Rule: While 3,3-disubstituted oxetanes are relatively robust, they are not inert. The ring strain (~106 kJ/mol) makes them susceptible to acid-catalyzed hydrolysis, particularly in aqueous media.
-
Avoid: Strong aqueous acids (HCl, H2SO4) and high temperatures (>50°C) during concentration.
-
Preferred Modifiers: Ammonium bicarbonate, Ammonium hydroxide, or Formic acid (only if removed quickly/lyophilized).
-
Volatility Warning: The free base of 3-(oxetan-3-yl)piperidine (MW ~141 g/mol ) is semi-volatile. Do not apply high vacuum (<5 mbar) for extended periods at room temperature.
Module 2: Primary Purification Strategy (SCX "Catch-and-Release")
For polar basic amines that refuse to stick to C18, Solid Phase Extraction (SPE) using Strong Cation Exchange (SCX) is the most robust, self-validating method. It relies on charge, not polarity.
Mechanism
The sulfonic acid groups on the SCX resin protonate the piperidine nitrogen, locking it to the cartridge. Neutrals and acids wash away. A basic methanol flush releases the purified amine.
Protocol: SCX Catch-and-Release
| Step | Solvent/Buffer | Volume (CV = Column Volumes) | Purpose |
| 1. Condition | Methanol (MeOH) | 2 CV | Activates the resin. |
| 2. Equilibrate | DCM or MeOH | 2 CV | Prepares bed for loading. |
| 3. Load | Sample in DCM/MeOH (1:1) | -- | Critical: Sample must be free base or weak salt. |
| 4. Wash 1 | MeOH | 3 CV | Elutes non-basic impurities (neutrals/acids). |
| 5. Wash 2 | Acetonitrile (ACN) | 2 CV | Removes hydrophobic neutrals. |
| 6. Elute | 0.5M NH3 in MeOH | 3-4 CV | Deprotonates the piperidine; releases product. |
Tech Note: Prepare 0.5M NH3 in MeOH fresh by adding 7N NH3 in MeOH to pure MeOH. Do not use aqueous ammonia if possible, to facilitate easier evaporation.
Module 3: Chromatographic Isolation (High-pH RP vs. HILIC)
If SCX is insufficient (e.g., separating closely related amine byproducts), you must use Flash or Prep-HPLC. Standard acidic C18 is forbidden here due to lack of retention.
Method A: High-pH Reverse Phase (Recommended)
By raising the pH above the pKa of the piperidine (pH > 10), you suppress ionization. The neutral amine becomes hydrophobic enough to retain on specialized C18 columns.
-
Stationary Phase: C18-Hybrid (e.g., XBridge, Gemini-NX) or Polymer-based RP. Do not use standard silica-based C18; it will dissolve at pH 10.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10) in Water.
-
Mobile Phase B: Acetonitrile.[1]
-
Detection: ELSD or CAD (UV is weak/non-existent at 210 nm).
Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)
Use this if the compound is too polar even for High-pH RP.
-
Stationary Phase: Bare Silica or Amide-bonded silica.
-
Mobile Phase A: Acetonitrile (Weak solvent in HILIC).
-
Mobile Phase B: 10 mM Ammonium Formate (pH 3.5) or Acetate (Strong solvent).
-
Gradient: 95% A to 60% A. (Note: "Reverse" gradient compared to RP).
Visualizing the Workflow
The following diagram illustrates the decision logic for selecting the correct purification path based on your crude mixture's profile.
Caption: Decision matrix for purification. SCX is the primary cleanup tool; High-pH RP is the secondary resolution tool.
Troubleshooting & FAQs
Q1: I purified the compound, but after rotary evaporation, the flask is empty. Where did it go? A: You likely lost it to volatility. The free base of low-MW piperidines can sublime.
-
Fix: Do not evaporate to dryness under high vacuum and heat. Convert it to a salt (e.g., HCl or oxalate salt) immediately after elution if long-term storage is required. If you need the free base, concentrate at >100 mbar and 30°C, and stop while a small amount of solvent remains.
Q2: My compound is showing two peaks in LC-MS with M+18 mass difference. Is the oxetane opening? A: Yes. M+18 indicates hydrolysis (addition of H2O) to the diol.
-
Fix: This usually happens if you used TFA in your mobile phase or left the compound in an acidic aqueous solution. Switch to Ammonium Bicarbonate (pH 10) or Ammonium Formate buffers immediately.
Q3: I see no peaks on my UV detector. A: The piperidine-oxetane core has no conjugated pi-system. It is UV transparent above 200 nm.
-
Fix: Use ELSD (Evaporative Light Scattering Detector), CAD (Charged Aerosol Detector), or MS monitoring.[2] If you only have UV, you must derivatize a small aliquot (e.g., with benzoyl chloride) to verify the fraction location, or use "blind" collection based on MS signal.
Q4: Can I use normal phase silica with Triethylamine (TEA)? A: Technically yes, but it is messy. Piperidines streak badly on silica. You would need ~1-2% TEA or NH4OH in DCM/MeOH. SCX is cleaner, faster, and uses less solvent.
References
-
Wuitschik, G., et al. (2010).[3][4][5] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[4][5][6] Journal of Medicinal Chemistry.[3][4][5]
- Context: Establishes the stability profile of oxetanes and their utility as gem-dimethyl surrog
-
Agilent Technologies. (2023). Strategies for the Purification of Polar Compounds. Agilent Technical Notes.[7]
- Context: General protocols for HILIC and polar-embedded phases.
-
Biotage. (2024).[8] The Flash Purification of Amines: SCX Catch and Release. Biotage Application Notes.
- Context: Standard industry protocols for using SCX cartridges for amine isol
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[3][5][9][10][11] Chemical Reviews.[5]
- Context: Detailed mechanisms of oxetane ring opening under acidic conditions.
Sources
- 1. lcms.cz [lcms.cz]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Georg Wuitschik - Google Scholar [scholar.google.com]
- 4. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. agilent.com [agilent.com]
- 8. Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 11. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: 3-(oxetan-3-yl)piperidine Metabolic Assays
Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals working with oxetane-containing bioisosteres, specifically 3-(oxetan-3-yl)piperidine .
The strategic incorporation of an oxetane ring onto a piperidine scaffold is a powerful tactic to modulate physicochemical properties. By acting as an electron-withdrawing group, the oxetane moiety reduces the basicity of the piperidine nitrogen, thereby improving membrane permeability and reducing hERG liabilities. Sterically, the three-dimensional nature of the oxetane ring shields adjacent metabolically vulnerable
However, introducing strained four-membered cyclic ethers introduces unique assay challenges, such as chemical instability in acidic media and alternative enzymatic clearance pathways. This guide provides self-validating protocols, quantitative benchmarks, and targeted troubleshooting to ensure the integrity of your metabolic assays.
Quantitative Benchmarks: The Oxetane Advantage
Before troubleshooting, it is critical to understand the baseline expectations for 3-(oxetan-3-yl)piperidine compared to an unsubstituted piperidine. The table below summarizes the causal shifts in physicochemical and metabolic properties when the oxetane bioisostere is introduced.
| Parameter | Unsubstituted Piperidine | 3-(oxetan-3-yl)piperidine | Causality / Mechanism of Action |
| pKa (Basicity) | ~9.5 – 10.5 | ~7.0 – 8.0 | The electronegative oxygen in the oxetane ring exerts a strong distant-dependent inductive effect, pulling electron density away from the nitrogen. |
| LogD (pH 7.4) | ~0.5 | ~0.1 – 0.2 | Oxetanes function as liponeutral bioisosteres; they increase molecular volume and sp³ fraction without adding lipophilic bulk. |
| HLM CL | > 80 µL/min/mg | < 15 µL/min/mg | Steric hindrance from the oxetane ring blocks CYP450 access to the vulnerable |
| Half-life (t | < 15 min | > 60 min | Reduced CYP-mediated oxidative metabolism translates directly to prolonged in vitro half-life. |
Self-Validating Experimental Protocols
To ensure that any observed degradation of 3-(oxetan-3-yl)piperidine is a true reflection of biological metabolism rather than an assay artifact, your experimental workflow must be a self-validating system .
Protocol: Human Liver Microsome (HLM) Stability Assay
This protocol is designed to isolate CYP-mediated metabolism from chemical instability.
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock of 3-(oxetan-3-yl)piperidine in DMSO. Dilute to 1 µM in 100 mM Potassium Phosphate buffer (pH 7.4). Causality: Potassium phosphate is used because it maintains strict buffering capacity at physiological pH, preventing acid-catalyzed oxetane ring-opening.
-
Microsome Addition: Add pooled Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.
-
Internal Controls (The Self-Validation Matrix):
-
Positive Control: Verapamil (rapid CYP clearance).
-
Negative Control (-NADPH): Buffer replaces the NADPH regenerating system.
-
Self-Validation Checkpoint: If the -NADPH control shows >10% depletion of 3-(oxetan-3-yl)piperidine over 60 minutes, the compound is undergoing chemical degradation (e.g., hydrolysis) rather than enzymatic metabolism. Halt the assay and check buffer pH.
-
-
Pre-incubation: Incubate the plate at 37°C for 5 minutes to achieve thermal equilibrium.
-
Initiation: Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).
-
Sampling & Quenching: At t = 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide). Causality: Cold ACN instantly denatures microsomal proteins, halting enzymatic activity while precipitating proteins for clean LC-MS injection.
-
Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.
Self-validating workflow for evaluating microsomal stability of oxetane compounds.
Troubleshooting Guides & FAQs
Q1: I am observing rapid degradation of my 3-(oxetan-3-yl)piperidine compound, but my -NADPH control is also degrading. What is happening?
Diagnosis: Acid-Catalyzed Ring Opening. While 3,3-disubstituted oxetanes are generally stable, mono-substituted or 3-heteroaryl oxetanes can be highly sensitive to acidic environments (2).
-
The Fix: Check the pH of your assay buffer and your LC-MS mobile phase. If your LC-MS mobile phase uses 0.1% Formic Acid, the compound may be degrading inside the autosampler while waiting for injection. Switch to a neutral or slightly basic mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 8.5) and ensure your quench solution is not inadvertently acidified.
Q2: My compound shows excellent stability in Human Liver Microsomes (HLM) but exhibits high intrinsic clearance in primary hepatocytes. Why the discrepancy?
Diagnosis: Microsomal Epoxide Hydrolase (mEH) or Phase II Metabolism. HLM assays primarily measure CYP450-mediated Phase I oxidation. However, oxetane rings can be recognized as substrates by microsomal epoxide hydrolase (mEH) , leading to enzymatic ring scission and diol formation (3). Hepatocytes contain the full complement of mEH and Phase II conjugating enzymes.
-
The Fix: Perform a Metabolite Identification (MetID) assay on the hepatocyte samples. Look for a mass shift of +18 Da (addition of H₂O), which is the hallmark signature of mEH-mediated oxetane ring opening. If mEH clearance is confirmed, consider moving to a 3,3-disubstituted oxetane, which provides greater steric hindrance against mEH.
Q3: I am running a reactive metabolite screening assay using Glutathione (GSH). I see GSH adducts forming. Is the oxetane ring acting as an electrophile?
Diagnosis: Unlikely to be direct oxetane reactivity. Extensive profiling by Duncton et al. demonstrated that the vast majority of 3-substituted oxetanes are unreactive with GSH in the presence of HLM (4). The oxetane ring is a highly strained ether, but it is not a classical Michael acceptor or soft electrophile.
-
The Fix: The GSH adduct is likely forming elsewhere on your molecule. For instance, if your piperidine is attached to an electron-rich aromatic ring, CYP enzymes may be oxidizing the arene to a reactive arene oxide or quinone imine, which then traps GSH. Analyze the MS/MS fragmentation pattern of the adduct to localize the site of conjugation.
Metabolic and chemical degradation pathways of 3-(oxetan-3-yl)piperidine.
References
- Oxetanes in Drug Discovery Campaigns Journal of Medicinal Chemistry, ACS Public
- Applications of oxetanes in drug discovery and medicinal chemistry N
- Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Chemical Reviews, ACS Public
Sources
troubleshooting low reactivity of secondary amine in oxetanyl piperidines
Ticket #: OX-PIP-001 Topic: Troubleshooting Low Reactivity of Secondary Amines in Oxetanyl Piperidines Status: Open Assigned Specialist: Senior Application Scientist, Chemical Biology Division
Diagnostic Brief: The "Lazy Amine" Phenomenon
User Issue: You are observing stalled reactions, low conversion, or no product formation when attempting to functionalize the secondary amine of an oxetanyl-piperidine scaffold (e.g., 3-(oxetan-3-yl)piperidine or 2-oxa-6-azaspiro[3.3]heptane derivatives).
Root Cause Analysis: The failure is rarely due to "bad reagents" but rather an intrinsic property of the scaffold. You are fighting two opposing forces: Electronic Deactivation and Steric Shielding .
-
Electronic Deactivation (The Inductive Trap): The oxetane oxygen is a strong electron-withdrawing group (EWG) acting through the
-framework (-I effect). This significantly lowers the pKa of the piperidine nitrogen, often by 1.5–3.0 log units compared to a standard piperidine. A lower pKa correlates directly with reduced nucleophilicity. -
Steric Shielding (The Puckered Ring): The oxetane ring is not flat; it is puckered (approx. 25-30°). In spiro-fused systems (like 2-oxa-6-azaspiro[3.3]heptane) or 3-substituted piperidines, the oxetane bulk effectively blocks the trajectory of incoming electrophiles (the Bürgi-Dunitz angle).
Visual Diagnostic: The Reactivity Bottleneck
Figure 1: Decision tree linking the intrinsic chemical properties of oxetanyl-amines to specific synthetic solutions.
Troubleshooting Guides & FAQs
Module A: Reductive Amination Stalls
Q: I am trying to couple my oxetanyl-piperidine with a ketone using NaBH(OAc)3, but I only see starting material. Why?
A: Standard reductive amination relies on the formation of an iminium ion intermediate.[1] Because your amine is electronically deactivated (less basic), it struggles to attack the ketone carbonyl to form the hemiaminal.
-
The Fix: You must activate the carbonyl.
-
Protocol:
-
Mix the ketone and oxetanyl-amine in dry THF or DCE.
-
Add Titanium(IV) isopropoxide [Ti(OiPr)4] (1.5 - 2.0 equiv). This acts as a Lewis acid and water scavenger, forcing the equilibrium toward the imine.
-
Stir for 4–16 hours (monitor consumption of ketone).
-
Only then add the reducing agent (NaBH4 or NaBH(OAc)3).
-
Critical Step: Quench carefully with wet Rochelle's salt or NaOH to precipitate the titanium salts before extraction.
-
Module B: SNAr / Alkylation Failures
Q: My SNAr reaction works with normal piperidine in 1 hour. With the oxetanyl analog, it’s incomplete after 24 hours.
A: The nucleophilicity is too low for standard conditions (e.g., MeCN/K2CO3). You need to stabilize the transition state and increase the energy of the ground state.
-
The Fix: Solvent and Temperature switch.
-
Protocol:
-
Switch solvent to DMSO or NMP (high dielectric constant stabilizes the charged transition state).
-
Use Cs2CO3 (Cesium effect: higher solubility and "naked" carbonate anion).
-
Increase temperature to 80–100 °C.
-
Safety Check: 3,3-disubstituted oxetanes are thermally stable up to ~120 °C in basic media. Do not fear ring opening here unless strong acids are present.
-
Module C: Buchwald-Hartwig Coupling
Q: The Pd-coupling yields are <20%. I’m using XPhos.
A: XPhos is excellent, but for sterically hindered or electron-deficient amines, it may not facilitate the reductive elimination step efficiently, or the amine binding to Pd(II) is the rate-limiting step.
-
The Fix: Ligand Optimization.
-
Recommendation: Switch to BrettPhos or RuPhos . These ligands are specifically designed for difficult secondary amines.
-
Pre-catalyst: Use Pd-PEPPSI-IPr or BrettPhos Pd G3/G4 precatalysts to ensure rapid initiation.
Stability Protocol: The "Acid Trap"
Warning: While 3,3-disubstituted oxetanes are more stable than epoxides, they are not inert to acid.
-
The Danger Zone: Aqueous HCl (e.g., 1M HCl workup) or strong Lewis acids (BF3·OEt2) can trigger ring opening, leading to a 1,3-diol or chlorinated alcohol.
-
Safe Workup:
-
Always quench reactions with saturated NH4Cl or NaHCO3 (keep pH > 5).
-
If Boc-deprotection is needed, use TFA/DCM (1:4) at 0 °C and quench immediately upon completion. Avoid HCl/Dioxane or HCl/MeOH if possible.
-
Comparative Data: Quantifying the Shift
Use this table to adjust your stoichiometry and reaction times. The "Reactivity Penalty" indicates how much harder you must push the reaction compared to a standard piperidine.
| Scaffold Type | Approx pKa (Conj. Acid) | Nucleophilicity | Reactivity Penalty | Recommended Base |
| Piperidine (Standard) | ~11.0 | High | 1x (Baseline) | K2CO3 / TEA |
| 4-Oxetanylpiperidine | ~9.5 | Moderate | 5x | Cs2CO3 / DIPEA |
| 3-Oxetanylpiperidine | ~8.5 - 9.0 | Low | 10x | Cs2CO3 / NaOtBu |
| 2-oxa-6-azaspiro[3.3]heptane | ~7.5 - 8.0 | Very Low | 20x | NaH / LiHMDS |
Note: pKa values are approximate and solvent-dependent (water/DMSO scales).
References
-
Wuitschik, G. et al. "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 2006, 45(46), 7736–7739. Link
- Key Insight: Establishes the stability profile and the "gem-dimethyl" mimicry of the oxetane ring.
-
Burkhard, J. A. et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Angewandte Chemie International Edition, 2010, 49(21), 3524–3529. Link
- Key Insight: Detailed analysis of pKa modulation and lipophilicity changes upon oxetane incorpor
-
Bull, J. A. et al. "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews, 2016, 116(19), 12150–12233. Link
- Key Insight: Comprehensive review covering synthesis, reactivity, and metabolic stability of oxetanyl-amines.
-
Müller, K. et al. "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 2007, 317(5846), 1881-1886. Link
- Key Insight: Discusses the inductive effects of electronegative atoms (like O and F) on proximal amine basicity.
Sources
Technical Support Center: Handling the Hygroscopic Nature of 3-(Oxetan-3-yl)piperidine Hydrochloride
Introduction
Welcome to the technical support guide for 3-(oxetan-3-yl)piperidine hydrochloride. This document is designed for researchers, scientists, and drug development professionals who are incorporating this valuable building block into their synthetic workflows. As a hydrochloride salt, this compound exhibits hygroscopic tendencies, meaning it readily absorbs moisture from the atmosphere.[1][2] This behavior can introduce significant variability and error into experiments if not properly managed.
This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to address the specific challenges posed by the hygroscopic nature of this reagent. Our goal is to equip you with the knowledge and techniques necessary to ensure the accuracy, consistency, and success of your experiments.
Core Challenge: The Impact of Water
Moisture absorption can lead to several critical issues:
-
Inaccurate Weighing: The measured mass will be a combination of the compound and an unknown amount of water, leading to errors in molar calculations and reagent stoichiometry.[3]
-
Chemical Degradation: Water can act as a reactant or catalyst, potentially leading to hydrolysis or other degradation pathways, which compromises the purity and potency of the material.[4][5][6]
-
Physical Changes: The powder may clump, cake, or even deliquesce (dissolve in the absorbed water), making it difficult to handle and dispense accurately.[6][7]
-
Altered Reaction Kinetics: The presence of water can change the solubility of reactants and reagents, potentially affecting reaction rates and outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My bottle of 3-(oxetan-3-yl)piperidine hydrochloride has turned into a solid clump. Can I still use it?
Answer:
This is a classic sign of significant moisture absorption. While the material may not be entirely degraded, its integrity is compromised.
Immediate Steps:
-
Assess the Severity: If the material is merely caked, it might be salvageable. If it has formed a hard, glassy solid or a syrupy liquid (deliquescence), it is likely too compromised for quantitative use.
-
Quarantine the Bottle: Tightly reseal the container and store it in a desiccator to prevent further moisture uptake.
-
Qualification is Mandatory: Before using the material, you must determine its water content and purity.
-
Water Content: The gold standard for accurately determining water content is Karl Fischer (KF) titration.[4][8][9][10] This method is specific to water and is not affected by other volatile substances.[4][9]
-
Purity Analysis: Use a technique like HPLC or LC-MS to check for the presence of degradation products. Compare the chromatogram to a reference standard or a previously established profile for the pure compound.
-
Recommendation: For critical applications requiring precise stoichiometry, it is strongly advised to use a new, unopened bottle of the reagent. If you must use the compromised material, you will need to calculate the "active" concentration based on the results of your KF and purity analyses and adjust your experimental quantities accordingly.
FAQ 2: My weighing results for the compound are unstable and keep increasing. What's happening?
Answer:
This is a real-time observation of hygroscopicity. The balance is measuring the mass of the compound plus the mass of the water it is actively absorbing from the air.[3][11] To obtain an accurate weight, you must minimize the compound's exposure time to the atmosphere.
Workflow for Accurate Weighing of Hygroscopic Compounds
Caption: Workflow for accurate weighing of hygroscopic compounds.
Detailed Protocol:
-
Preparation:
-
Ensure the reagent bottle has equilibrated to the ambient temperature of the weighing room while stored in a desiccator.[3] This prevents air currents caused by temperature differences.[3][11]
-
Place your weighing vessel (e.g., a vial with a cap) on the analytical balance.
-
Use tweezers or gloved hands to handle the vessel to avoid transferring oils and moisture.[3][12][13]
-
Close the draft shield doors and wait for the reading to stabilize.
-
-
Weighing:
-
Tare the balance.
-
Remove the reagent bottle from the desiccator.
-
Work quickly: open the bottle, transfer a small amount of the powder to the weighing vessel, and immediately reseal the reagent bottle.
-
Place the weighing vessel back on the balance, close the doors, and record the mass as soon as the reading stabilizes. A continuous increase in mass indicates ongoing water absorption.[3]
-
-
Post-Weighing:
-
Immediately return the main stock bottle to the desiccator.
-
Proceed with your experiment promptly, dissolving the weighed compound in the reaction solvent.
-
FAQ 3: My reaction failed or gave a low yield. Could the hygroscopic nature of the piperidine hydrochloride be the cause?
Answer:
Yes, this is a strong possibility. The introduction of an unknown quantity of water can disrupt many types of chemical reactions, especially those that are moisture-sensitive (e.g., reactions involving organometallics, certain coupling reactions, or those using water-sensitive catalysts).
Troubleshooting Logic Tree
Caption: Decision tree for troubleshooting reaction failures.
Corrective Actions:
-
Solvent Quality: Ensure your reaction solvents are anhydrous. Use freshly dried solvents or purchase high-quality anhydrous solvents.
-
Inert Atmosphere: For highly moisture-sensitive reactions, handle the compound in a glove box or glove bag with a controlled, low-humidity atmosphere.[14][15]
-
Drying the Reagent: If you suspect your material has absorbed moisture, you can attempt to dry it in vacuo over a strong desiccant like phosphorus pentoxide. Caution: First, confirm that the compound is thermally stable at the drying temperature to avoid degradation. This information may be found in the manufacturer's technical data sheet.
Protocols & Best Practices
Protocol 1: Storage and Handling
Proper storage is the first line of defense against moisture.
| Parameter | Recommended Condition | Rationale |
| Temperature | 15°C to 25°C (59°F to 77°F) | Minimizes thermal degradation.[6] |
| Relative Humidity (RH) | As low as possible; ideally <40% | Prevents moisture absorption, caking, and hydrolysis.[6][13] |
| Container | Tightly sealed, original manufacturer's container | Prevents exposure to atmospheric moisture.[6][7] |
| Storage Location | Inside a desiccator with an active desiccant (e.g., silica gel, Drierite) | Provides a localized dry environment.[16] |
Protocol 2: Preparing a Stock Solution
For experiments where multiple reactions will be run using the same batch of reagent, preparing a stock solution can be an effective strategy to bypass the challenges of repeatedly weighing a hygroscopic solid.
-
Select an Appropriate Solvent: Choose a dry, aprotic solvent in which the compound is stable and soluble.
-
Weigh the Entire Bottle's Contents: In a single operation, weigh the entire amount of 3-(oxetan-3-yl)piperidine hydrochloride from a new bottle.[17] This minimizes the error associated with multiple weighings.
-
Calculate Solvent Volume: Based on the total mass, calculate the volume of solvent needed to achieve the desired molar concentration.
-
Dissolution: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), carefully add the solvent to the compound. Stir until fully dissolved.
-
Storage: Store the resulting stock solution in a tightly sealed container with a septum, under an inert atmosphere, and at the appropriate temperature. This allows for easy dispensing via syringe for subsequent reactions.[14]
References
-
5 Best Practices for Analytical Balances. (n.d.). Innoweight. Retrieved February 27, 2026, from [Link]
-
Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. (2026, January 30). GenFollower. Retrieved February 27, 2026, from [Link]
-
The Do's and Don'ts of Laboratory Balances. (2023, April 14). Labcompare. Retrieved February 27, 2026, from [Link]
-
How to weigh a higroscopic substance. (2008, October 20). Chromatography Forum. Retrieved February 27, 2026, from [Link]
-
Talwelkar, S., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. MDPI. Retrieved February 27, 2026, from [Link]
-
How do you handle hygroscopic salts?. (2016, September 14). HepatoChem. Retrieved February 27, 2026, from [Link]
-
KF titration in pharmaceuticals. (2025, November 17). News-Medical.Net. Retrieved February 27, 2026, from [Link]
-
Karl Fischer Titration in Pharmaceuticals: Residual Moisture Testing. (2026, February 16). TOPTEC PRIVATE LIMITED. Retrieved February 27, 2026, from [Link]
-
What Is Karl Fischer Titration?. (n.d.). Mettler Toledo. Retrieved February 27, 2026, from [Link]
-
Mastering Karl Fischer Moisture Analysis: A Complete Guide. (n.d.). TCA Lab / Alfa Chemistry. Retrieved February 27, 2026, from [Link]
-
Effect of moisture on solid state stability. (2023, September 29). Semantic Scholar. Retrieved February 27, 2026, from [Link]
-
The Role of Karl Fischer Titration in Pharmaceutical Analysis. (2024, August 20). Analab Scientific Instruments. Retrieved February 27, 2026, from [Link]
-
How do you handle hygroscopic solutes in the lab?. (n.d.). TutorChase. Retrieved February 27, 2026, from [Link]
-
How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?. (2016, April 18). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Salt Stability - Effect of Particle Size, Relative Humidity, Temperature and Composition on Salt to Free Base Conversion. (2025, August 5). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Hygroscopic chemical...how to deal with?. (2010, July 17). Protocol Online. Retrieved February 27, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 27, 2026, from [Link]
-
The influence of relative humidity and temperature on stability of moexipril hydrochloride in solid phase. (2025, August 5). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Effect of Moisture on the Stability of Solid Dosage Forms. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI. Retrieved February 27, 2026, from [Link]
-
Salt Selection in Drug Development. (2021, May 21). Pharmaceutical Technology. Retrieved February 27, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pharmtech.com [pharmtech.com]
- 3. genfollower.com [genfollower.com]
- 4. toptec.pk [toptec.pk]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tutorchase.com [tutorchase.com]
- 8. news-medical.net [news-medical.net]
- 9. mt.com [mt.com]
- 10. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 11. 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. innoweight.in [innoweight.in]
- 13. labcompare.com [labcompare.com]
- 14. hepatochem.com [hepatochem.com]
- 15. researchgate.net [researchgate.net]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
overcoming catalyst poisoning in reactions with oxetane-piperidines
The following guide is structured as a Technical Support Center resource, designed for immediate application in a research setting. It synthesizes mechanistic insights with practical troubleshooting steps.
Ticket #OX-PIP-001: Catalyst Poisoning in Oxetane-Piperidine Scaffolds
Status: Open Priority: Critical (Workflow Stalled) Assigned Specialist: Senior Application Scientist Subject: Overcoming N-coordination poisoning while preserving oxetane ring integrity.
📋 Executive Summary
The Paradox: You are likely working with a spiro[oxetane-3,4'-piperidine] or similar scaffold. These motifs are prized in medicinal chemistry for lowering lipophilicity (LogD) and modulating pKa. However, they present a dual-threat to catalysis:
-
The Piperidine Trap (Catalyst Poisoning): The secondary or tertiary amine nitrogen is a strong Lewis base (
-donor). It binds tightly to electrophilic metal centers (Pd, Ni), displacing labile ligands and forming an off-cycle "resting state" that halts turnover. -
The Oxetane Trap (Ring Fragility): While stable to base, the strained oxetane ring (~106 kJ/mol strain energy) is highly susceptible to acid-catalyzed ring opening. Standard "amine masking" techniques using strong Lewis acids (e.g.,
, ) will destroy your substrate.
The Solution: You cannot chemically mask the nitrogen without risking the oxetane. You must instead shield the catalyst using steric bulk.
🧩 Module 1: The Root Cause (Mechanism)
Before fixing the reaction, visualize why it is failing. The diagram below illustrates the competition between the productive catalytic cycle and the non-productive "poisoning" pathway.
🛠️ Module 2: Troubleshooting & Optimization
Follow these steps in order. Do not skip to the protocol without verifying these parameters.
Step 1: Ligand Selection (The Steric Shield)
You must use ligands that are bulky enough to physically prevent the piperidine nitrogen from coordinating to the metal, while still allowing the smaller aryl halide to undergo oxidative addition.
| Ligand Class | Recommendation | Why it works |
| Buchwald Gen 3/4 | BrettPhos or RuPhos | The extreme bulk of the biaryl backbone creates a "pocket" that excludes the amine substrate from binding to the metal center off-cycle. |
| NHC Ligands | Pd-PEPPSI-IPent | The bulky "throw-away" ligand (3-chloropyridine) stabilizes the precatalyst, and the huge NHC ligand prevents amine poisoning during the cycle. |
| Standard Phosphines | ❌ Avoid ( | These lack the steric bulk to stop N-coordination. The amine will displace them. |
Step 2: The "Acid" Danger Zone
A common trick for amines is adding acid to protonate the nitrogen (
-
Risk: Oxetanes are Lewis bases.[1][2] Strong acids (pKa < 1) or strong Lewis acids will protonate/coordinate the oxetane oxygen, triggering ring opening to form a 1,3-diol or homoallylic alcohol.
-
Safe Zone: If you must protonate, use weak acids like Pyridinium p-toluenesulfonate (PPTS) or ensure your piperidine is introduced as an HCl salt and the base is added slowly.
Step 3: Base Selection
Oxetanes are generally stable to base.[3] However, to maintain the catalytic cycle:
-
Preferred:
or (Weak bases, heterogeneous). -
Avoid:
or (Strong bases) unless necessary for the specific coupling partner, as they can sometimes trigger side reactions with the strained ring if high heat is applied.
🧪 Module 3: The "Gold Standard" Protocol
This protocol is optimized for a Buchwald-Hartwig Amination of a spiro[oxetane-piperidine] with an aryl halide.
Reagents:
-
Substrate: Spiro[oxetane-3,4'-piperidine] (1.0 equiv)
-
Coupling Partner: Aryl Bromide/Chloride (1.0 equiv)
-
Catalyst: BrettPhos Pd G4 (1–3 mol%)
-
Alternative: RuPhos Pd G4 (if the amine is secondary and sterically hindered).
-
-
Base:
(1.2 equiv) or (2.0 equiv) -
Solvent: 1,4-Dioxane or t-Amyl Alcohol (Anhydrous)
Workflow:
-
Charge Solids: Add Pd-Precatalyst, Base, and Aryl Halide to a vial.
-
Inert Atmosphere: Seal and purge with
or Ar (3x). Oxygen is a killer here. -
Add Liquids: Add solvent and the oxetane-piperidine (dissolved in solvent).
-
Temperature Ramp:
-
Start at 60°C .
-
If no conversion after 2 hours, ramp to 80°C .
-
Warning: Do not exceed 100°C if possible; thermal ring strain release can occur.
-
-
Workup: Dilute with EtOAc, wash with water. Do not wash with 1M HCl (destroys oxetane). Use saturated
or water.
📉 Module 4: Decision Tree (Graphviz)
Use this logic flow to diagnose failures in real-time.
❓ Frequently Asked Questions (FAQ)
Q: Can I use
Q: My reaction turns black immediately. What does this mean?
A: This "Palladium Black" formation indicates the catalyst is decomposing ("crashing out") before it can enter the cycle. This often happens because the amine is displacing the ligands, destabilizing the Pd(0). Fix: Switch to a precatalyst (like Pd-G4) rather than mixing
Q: Is the oxetane-piperidine less basic than normal piperidine?
A: Yes, slightly. The oxetane ring exerts an electron-withdrawing inductive effect (through the
📚 References
-
Mechanistic Insight on Amine Poisoning:
-
Ingoglia, B. T., et al. "Palladium-Catalyzed Cross-Coupling Processes: Preparation of Amines." Comprehensive Organic Synthesis II, 2014.
-
-
Buchwald Ligand Guide:
-
Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 2016.
-
-
Oxetane Stability & Synthesis:
-
Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 2016.
-
-
Spiro-Oxetane Properties:
-
Wuitschik, G., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 2006.
-
Sources
Validation & Comparative
Comparative Guide: Modulating Amine Basicity via Oxetane Substitution – 3-(oxetan-3-yl)piperidine vs. Piperidine
As a Senior Application Scientist in medicinal chemistry, one of the most persistent challenges I encounter is managing the basicity of aliphatic amines. Unsubstituted piperidine is a ubiquitous structural motif in drug discovery, but its high pKa often leads to undesirable pharmacokinetic (PK) and pharmacodynamic (PD) liabilities. These include a high volume of distribution, poor membrane permeability, and off-target hERG channel inhibition.
To circumvent these issues, bioisosteric replacement and strategic substitution are paramount. This guide provides an objective, data-driven comparison between unsubstituted piperidine and its substituted counterpart, 3-(oxetan-3-yl)piperidine[1]. By leveraging the inductive electron-withdrawing properties of the oxetane ring, researchers can precisely tune the basicity of the piperidine nitrogen while maintaining favorable physicochemical properties.
Mechanistic Causality: The Inductive Power of Oxetane
Why does adding a small, strained ether ring change the fundamental basicity of the piperidine core? The answer lies in the strong inductive electron-withdrawing effect (-I effect) of the sp³-hybridized oxygen atom within the oxetane ring[1].
Unlike bulkier substituents that might disrupt the conformational landscape of the molecule, oxetane acts as a compact, polar motif. When placed at the β-position (as in 3-(oxetan-3-yl)piperidine), the oxetane oxygen pulls electron density away from the adjacent piperidine nitrogen through the sigma bond framework. According to extensive structure-activity relationship (SAR) studies in drug discovery, an oxetane ring reduces the pKa of an adjacent basic amine by approximately 2.7 units when at the α-position, and 1.9 units at the β-position [1].
This reduction is critical for safety. The hERG potassium channel pore contains aromatic residues (e.g., Tyr652, Phe656) that form strong cation-π interactions with highly basic, protonated amines. By lowering the pKa from 11.12 to approximately 9.22, the charge distribution is modulated, significantly reducing the affinity for the hERG channel without adding lipophilic bulk.
Mechanistic pathway of pKa modulation via oxetane substitution.
Quantitative Data Comparison
The following table synthesizes the physicochemical and safety profiles of unsubstituted piperidine versus 3-(oxetan-3-yl)piperidine, demonstrating the objective superiority of the oxetane-substituted scaffold for advanced drug development.
| Parameter | Piperidine | 3-(oxetan-3-yl)piperidine |
| Structure Type | Unsubstituted Secondary Amine | β-Oxetane Substituted Secondary Amine |
| pKa (Conjugate Acid) | 11.12[2] | ~9.22 (Derived via β-inductive shift)[1] |
| Basicity Level | Strongly Basic | Moderately Basic |
| hERG Liability Risk | High (Strong cation-π binding) | Low to Moderate (Attenuated charge) |
| Metabolic Stability | Susceptible to rapid α-oxidation | Sterically shielded, improved intrinsic clearance |
| Lipophilicity (LogP impact) | Baseline | Neutral to slightly reduced |
| Aqueous Solubility | High | Maintained or Enhanced |
Self-Validating Experimental Protocol: Potentiometric pKa Determination
To accurately capture the ~1.9 unit pKa shift between piperidine and 3-(oxetan-3-yl)piperidine, a high-precision potentiometric titration is required. The following protocol is designed as a self-validating system ; it incorporates internal checks to ensure that solvent effects, atmospheric contamination, or electrode drift do not confound the experimental data.
Reagents & Equipment
-
Analytes: Piperidine (Reference Standard, ≥99% purity), 3-(oxetan-3-yl)piperidine (Test Article).
-
Titrants: 0.1 M HCl and 0.1 M NaOH (Carbonate-free, standardized).
-
Background Electrolyte: 0.15 M KCl (To maintain physiological ionic strength).
-
Equipment: Automated potentiometric titrator with a glass combination pH electrode and a temperature-controlled vessel (25.0 ± 0.1 °C).
Step-by-Step Methodology
Step 1: Environmental Control & System Calibration
-
Calibrate the pH electrode using NIST-traceable buffer solutions (pH 2.00, 4.00, 7.00, 10.00, and 12.00) at exactly 25.0 °C.
-
Causality Note: The titration vessel must be continuously purged with inert Nitrogen (
) gas. Atmospheric rapidly dissolves in basic aqueous solutions to form carbonic acid, which will artificially depress the pH curve and skew the calculated pKa.
Step 2: The Self-Validating Reference Run
-
Dissolve 2.0 mg of unsubstituted piperidine in 20 mL of 0.15 M KCl.
-
Titrate from pH 12.0 down to pH 2.0 using 0.1 M HCl.
-
Calculate the pKa using a Bjerrum plot or non-linear regression.
-
Validation Gate: The measured pKa of piperidine must fall between 11.07 and 11.17. If the value deviates from the established baseline (11.12), the system is compromised (likely due to electrode fouling or inaccurate titrant molarity) and must be recalibrated before proceeding to the test article.
Step 3: Test Article Titration
-
Dissolve 2.0 mg of 3-(oxetan-3-yl)piperidine in 20 mL of 0.15 M KCl.
-
Pre-acidify the solution to pH 2.0 using 0.1 M HCl to ensure the amine is fully protonated.
-
Titrate with 0.1 M NaOH up to pH 12.0, recording the volume/pH equivalence points.
Step 4: Data Synthesis
-
Plot the first derivative of the titration curve (
) to identify the exact equivalence point. -
Extract the pKa at the half-equivalence point, where
.
Workflow for self-validating potentiometric pKa determination.
Conclusion
The substitution of an oxetane ring at the β-position of a piperidine scaffold is a masterclass in rational drug design. By relying on the predictable inductive electron-withdrawing effect of the oxetane oxygen, scientists can predictably lower the pKa of the piperidine nitrogen by ~1.9 units. This targeted physicochemical modification resolves critical basicity-driven liabilities—such as hERG toxicity and poor permeability—without inflating the molecule's lipophilicity or molecular weight.
References
-
Title: Piperidine | C5H11N | CID 8082 - PubChem Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Oxetanes in Drug Discovery Campaigns Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews (ACS Publications) URL: [Link]
Sources
Taming Lipophilicity: A Comparative Guide to LogP Reduction Using 3-(Oxetan-3-yl)piperidine Motifs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lipophilicity, a critical physicochemical property, profoundly influences a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][][3] An optimal lipophilicity, often quantified by the partition coefficient (LogP), is paramount for a molecule's success in clinical development.[3] Historically, medicinal chemists have grappled with the challenge of modulating lipophilicity without compromising potency. The addition of lipophilic groups to enhance potency often leads to undesirable ADMET properties, a common pitfall for novice chemists.[4] This guide provides a comprehensive comparison of the 3-(oxetan-3-yl)piperidine motif as a modern and effective strategy for LogP reduction, contrasting it with traditional and alternative approaches. We will delve into the underlying principles, present supporting experimental data, and provide detailed protocols for the evaluation of these crucial molecular motifs.
The Primacy of Lipophilicity in Drug Discovery
Lipophilicity governs the passage of a drug molecule through biological membranes and its interaction with various physiological environments.[1][] The "Rule of Five," a widely recognized guideline for oral bioavailability, stipulates a LogP value of less than 5.[1][] However, optimal LogP ranges are often target and administration-route specific. For instance, drugs targeting the central nervous system (CNS) generally require a LogP around 2 for effective blood-brain barrier penetration, while a range of 1.35–1.8 is considered ideal for oral and intestinal absorption.[1][5]
Key Impacts of Lipophilicity:
-
Absorption: Sufficient lipophilicity is necessary for passive diffusion across the gastrointestinal mucosa.[]
-
Distribution: Highly lipophilic compounds tend to distribute into fatty tissues, which can lead to prolonged half-lives and potential toxicity.[]
-
Metabolism: Increased lipophilicity often correlates with greater susceptibility to metabolism by cytochrome P450 enzymes.[][4]
-
Target Affinity: While lipophilicity can contribute to target binding, excessive lipophilicity can lead to non-specific binding and off-target effects.[4]
-
Solubility: High lipophilicity is often inversely proportional to aqueous solubility, which can hinder formulation and bioavailability.[]
The accurate determination of LogP is therefore a cornerstone of drug discovery. While computational models provide valuable predictions, experimental measurement remains the gold standard.[5][6]
Measuring Lipophilicity: A Practical Overview
The partition coefficient (P) is defined as the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[5][6] LogP is the base-10 logarithm of this ratio.[5]
LogP = log10 ([solute]organic / [solute]aqueous)[5]
A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[5] For ionizable compounds, the distribution coefficient (LogD) is often used, which is the LogP at a specific pH, typically the physiological pH of 7.4.[1]
Experimental Methods for LogP/LogD Determination:
| Method | Description | Advantages | Disadvantages |
| Shake-Flask Method | The compound is dissolved in a biphasic system of n-octanol and water, shaken to reach equilibrium, and the concentration in each phase is measured.[6] | Considered the "gold standard" for accuracy.[6] | Time-consuming, requires relatively large amounts of pure compound, and can be labor-intensive.[6][7] |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase HPLC (RP-HPLC) is used to determine lipophilicity based on the retention time of the compound on a nonpolar stationary phase.[6][7] | Faster, requires smaller sample quantities, and is amenable to automation.[7] | It is an indirect method and requires validation against known standards.[7] |
| High-Performance Thin-Layer Chromatography (HPTLC) | Similar to HPLC, this method uses the retention factor on a reversed-phase plate to determine lipophilicity.[8] | Suitable for determining the LogP of various compounds.[8] | The correlation between experimental and computationally predicted values can vary.[8] |
The choice of method often depends on the stage of the drug discovery process, the number of compounds to be tested, and the available resources.
The Rise of 3D Fragments: Introducing the 3-(Oxetan-3-yl)piperidine Motif
In recent years, medicinal chemistry has seen a shift towards incorporating more three-dimensional (3D) fragments into drug candidates.[9] These motifs can improve physicochemical properties like solubility and metabolic stability while providing a more defined spatial arrangement for target interaction.[9] The 3-(oxetan-3-yl)piperidine moiety has emerged as a particularly attractive scaffold for achieving these goals, especially for reducing lipophilicity.
The oxetane ring, a four-membered ether, is a polar isostere for gem-dimethyl and carbonyl groups.[9][10] Its incorporation can lead to a significant reduction in LogP and an increase in aqueous solubility.[9] When combined with the versatile piperidine scaffold, a common building block in medicinal chemistry, it offers a powerful tool for fine-tuning molecular properties.
Caption: Comparison of traditional lipophilic groups with modern polar motifs for LogP modulation.
Comparative Analysis: 3-(Oxetan-3-yl)piperidine vs. Alternatives
To objectively assess the utility of the 3-(oxetan-3-yl)piperidine motif, we compare it with other commonly employed strategies for lipophilicity reduction.
| Motif/Strategy | Impact on LogP | Key Advantages | Potential Disadvantages |
| 3-(Oxetan-3-yl)piperidine | Significant Reduction | Improves aqueous solubility and metabolic stability; provides a 3D vector for exploring chemical space.[9] | Synthesis can be more complex than for simpler amines. |
| Morpholine | Reduction | Well-established; generally improves solubility and metabolic stability.[11] | Can be a metabolic liability in some cases; less 3D character compared to spirocyclic systems.[11] |
| Azaspiro[3.3]heptanes | Reduction (in most cases) | Can significantly lower LogD7.4, sometimes counter-intuitively by adding a carbon atom due to increased basicity.[12][13] | The change in geometry may not be a suitable bioisosteric replacement in all contexts.[13] |
| Fluorination | Variable (can increase or decrease) | Can modulate pKa and block metabolic sites.[14] | Can significantly increase lipophilicity depending on the substitution pattern.[14] |
| Simple N-alkylation (e.g., N-methyl) | Increase | Synthetically straightforward. | Generally increases lipophilicity and can introduce metabolic liabilities. |
Experimental Data Synopsis:
Experimental Protocols
A. Synthesis of a 3-(Oxetan-3-yl)piperidine Derivative (Illustrative)
The synthesis of 3-(oxetan-3-yl)piperidine derivatives can be achieved through various routes. A common approach involves the coupling of a suitable piperidine precursor with an oxetane building block.
Caption: General synthetic workflow for 3-(oxetan-3-yl)piperidine derivatives.
Step-by-Step Protocol:
-
Preparation of the Piperidine Precursor: Start with a commercially available or synthesized N-protected piperidine, such as N-Boc-piperidine.
-
Lithiation: Deprotonate the piperidine ring at the 3-position using a strong base like s-BuLi in the presence of a chelating agent such as TMEDA at low temperature (-78 °C).
-
Reaction with Oxetan-3-one: Add oxetan-3-one to the lithiated piperidine to form the corresponding tertiary alcohol.
-
Reduction: The resulting ketone can be reduced to the desired alcohol using a reducing agent like sodium borohydride.
-
Deprotection: Remove the N-protecting group (e.g., Boc group using TFA or HCl) to yield the final 3-(oxetan-3-yl)piperidine derivative.
Note: This is a generalized protocol. Specific reaction conditions may need to be optimized based on the substrate.
B. Experimental LogP Determination via Shake-Flask Method
-
Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the buffer.[16]
-
Sample Preparation: Accurately weigh the test compound and dissolve it in a 1:1 mixture of the buffered water and n-octanol phases.[16]
-
Equilibration: Vigorously shake the mixture for a set period (e.g., 24 hours) to ensure equilibrium is reached.[16]
-
Phase Separation: Allow the phases to separate completely. Centrifugation can be used to expedite this process.
-
Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC with UV detection.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Conclusion and Future Outlook
The strategic management of lipophilicity is a critical determinant of success in drug discovery. The 3-(oxetan-3-yl)piperidine motif offers a compelling and modern solution for reducing LogP while concurrently improving other key physicochemical properties such as solubility and metabolic stability. Its inherent three-dimensionality also provides a valuable handle for optimizing target engagement. While its synthesis may be more involved than that of simpler amines, the potential benefits in terms of an improved ADMET profile often justify the additional effort. As drug discovery continues to venture into more challenging chemical space, the adoption of such innovative and property-enhancing motifs will undoubtedly become increasingly important.
References
- LogP—Making Sense of the Value - ACD/Labs.
- Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing.
- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences.
- Lipophilicity of Drug - BOC Sciences.
- Methods for Determination of Lipophilicity | Encyclopedia MDPI.
- Is there enough focus on lipophilicity in drug discovery? - Taylor & Francis.
- Why LogD Matters / ΔLogD Che
- The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chrom
- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Public
- Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist | Request PDF - ResearchG
- Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC.
- Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level - ChemRxiv.
- 4-(Oxan-3-yl)piperidine vs. Morpholine-Containing Compounds in Drug Discovery - Benchchem.
- Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC.
- ChemInform Abstract: A New and Versatile Synthesis of 3-Substituted Oxetan-3-yl Methyl Alcohols.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- 1-(Oxetan-3-yl)piperazine | C7H14N2O | CID 57416287 - PubChem.
- Study on Synthesis Of Oxetan-3-ol - ResearchG
Sources
- 1. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 3. tandfonline.com [tandfonline.com]
- 4. drughunter.com [drughunter.com]
- 5. acdlabs.com [acdlabs.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. longdom.org [longdom.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. 1-(Oxetan-3-yl)piperazine | C7H14N2O | CID 57416287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
A Comparative Guide to the ¹H NMR Spectroscopic Characterization of 3-(Oxetan-3-yl)piperidine
This guide provides an in-depth analysis of the ¹H NMR characterization of 3-(oxetan-3-yl)piperidine, a heterocyclic scaffold of increasing interest in medicinal chemistry. The strategic combination of a piperidine ring, one of the most ubiquitous motifs in pharmaceuticals, with an oxetane moiety offers a unique tool for modulating physicochemical properties.[1][2] Oxetanes, serving as polar bioisosteres for gem-dimethyl or carbonyl groups, can enhance aqueous solubility, improve metabolic stability, and fine-tune molecular conformation, making them highly valuable in drug design.[3]
Accurate structural verification is paramount in the drug development pipeline. This document serves as a practical reference for researchers, offering a detailed interpretation of the ¹H NMR spectrum of 3-(oxetan-3-yl)piperidine, a comparative analysis with structurally related analogues to highlight its unique spectral signature, and a robust protocol for data acquisition.
Interpreting the ¹H NMR Spectrum of 3-(Oxetan-3-yl)piperidine
The ¹H NMR spectrum of 3-(oxetan-3-yl)piperidine is a composite of signals from its two constituent rings. The lack of symmetry due to the substitution at the 3-position results in a complex but highly informative spectrum, where nearly every proton on the piperidine ring is chemically distinct. The analysis is best approached by dissecting the signals originating from the piperidine and oxetane moieties separately.
The most distinguishing feature of the spectrum arises from the oxetane ring. The protons on the carbons adjacent to the ring oxygen (C2' and C4') are significantly deshielded due to the oxygen's strong inductive effect.
-
H2'/H4' Protons (~4.6–4.8 ppm): These four protons typically appear as a pair of overlapping triplets or multiplets in the far downfield region of the aliphatic spectrum.[4] In the parent oxetane, these signals are observed around 4.65 ppm.[4] Their multiplicity arises from coupling to the methine proton at the 3'-position.
-
H3' Proton (~3.5–3.8 ppm): This single methine proton is coupled to the four adjacent oxetane protons (H2'/H4') and the H3 proton of the piperidine ring. This extensive coupling results in a complex multiplet, often a quintet or a multiplet of triplets. Its precise chemical shift is a key indicator of the electronic environment created by the junction of the two rings.
The flexible chair conformation of the piperidine ring and its C3-substituent lead to a series of broad and overlapping multiplets. The chemical shifts are governed by proximity to the nitrogen atom and the substituent, as well as the axial or equatorial position of the proton.
-
H2/H6 Protons (~2.5–3.2 ppm): These protons, alpha to the nitrogen, are the most downfield of the piperidine signals.[5][6] Due to the C3-substituent, the H2 and H6 protons are diastereotopic and thus chemically non-equivalent, often appearing as distinct multiplets. The axial and equatorial protons at each of these positions will also have different chemical shifts and coupling constants.
-
H3 Proton (~2.0–2.4 ppm): The methine proton at the point of substitution is a complex multiplet due to coupling with protons at C2, C4, and the H3' proton of the oxetane. Its signal is often broad and may overlap with other piperidine signals.
-
H4/H5 Protons (~1.4–1.9 ppm): These methylene protons are the most shielded within the piperidine ring, appearing in the upfield aliphatic region.[5] They present as a series of broad, overlapping multiplets that can be challenging to resolve without advanced 2D NMR techniques.
-
N-H Proton (variable, ~1.5-3.0 ppm): The N-H proton typically appears as a broad singlet. Its chemical shift is highly sensitive to solvent, concentration, and temperature, and it may exchange with trace amounts of D₂O, leading to its disappearance.
Comparative Spectral Analysis: Distinguishing 3-(Oxetan-3-yl)piperidine
To fully appreciate the unique spectral features of 3-(oxetan-3-yl)piperidine, it is instructive to compare its expected spectrum with those of simpler, related molecules.
Unsubstituted piperidine exhibits a much simpler spectrum with three main signal regions: H2/H6 (~2.79 ppm), H4 (~2.04 ppm), and H3/H5 (~1.53 ppm).[5] The introduction of the oxetanyl group at the 3-position breaks this symmetry, causing the differentiation of nearly all piperidine protons and introducing the highly characteristic downfield signals of the oxetane ring.
In 3-butylpiperidine, the piperidine ring protons show a similar pattern of complexity as the target molecule.[7] However, the signals for the butyl group (a triplet for the terminal methyl group ~0.9 ppm and a series of multiplets between ~1.1-1.5 ppm) are located in the far upfield region. This starkly contrasts with the downfield oxetane signals of 3-(oxetan-3-yl)piperidine, making the two easily distinguishable. The oxetane's electronegative oxygen exerts a much stronger deshielding effect on the adjacent piperidine protons compared to a simple alkyl chain.
A hypothetical isomeric comparison with 4-(oxetan-3-yl)piperidine provides the clearest illustration of how NMR spectroscopy can confirm regiochemistry. In the 4-substituted isomer, the molecule possesses a plane of symmetry. This would result in a significantly simplified piperidine spectrum:
-
The H2 and H6 protons would be chemically equivalent.
-
The H3 and H5 protons would be chemically equivalent. The resulting spectrum would show fewer distinct multiplets for the piperidine ring compared to the complex pattern seen for the 3-substituted isomer.
Tabulated ¹H NMR Data Summary
The following table summarizes the predicted ¹H NMR data for 3-(oxetan-3-yl)piperidine in CDCl₃. Chemical shifts (δ) are estimates based on data for constituent fragments and related substituted systems.
| Proton Assignment | Estimated δ (ppm) | Multiplicity | Integration | Notes |
| H2'/H4' (Oxetane) | 4.60 – 4.80 | m | 4H | Characteristic downfield signals of protons alpha to oxetane oxygen.[4] |
| H3' (Oxetane) | 3.50 – 3.80 | m | 1H | Complex multiplet due to coupling with H2'/H4' and H3. |
| H2/H6 (Piperidine) | 2.50 – 3.20 | m | 4H | Protons alpha to nitrogen; complex and diastereotopic.[6] |
| H3 (Piperidine) | 2.00 – 2.40 | m | 1H | Methine proton at the substitution site. |
| H4/H5 (Piperidine) | 1.40 – 1.90 | m | 4H | Shielded methylene protons of the piperidine ring.[5] |
| N-H | 1.50 – 3.00 | br s | 1H | Broad signal, chemical shift is highly variable. |
Visualizing Structure and Workflow
Diagrams are essential for conceptualizing molecular structure and experimental processes.
Caption: Molecular structure of 3-(oxetan-3-yl)piperidine.
Caption: Standard workflow for ¹H NMR sample preparation and analysis.
Experimental Protocol for ¹H NMR Data Acquisition
This protocol outlines a self-validating system for obtaining high-quality ¹H NMR data for 3-(oxetan-3-yl)piperidine and similar small molecules.
A. Materials and Reagents
-
3-(oxetan-3-yl)piperidine (5–10 mg)
-
Deuterated chloroform (CDCl₃), high purity (≥99.8% D)
-
NMR Tube (5 mm, high precision)
-
Pasteur pipette and bulb
-
Vial and spatula
B. Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the sample into a clean, dry vial. The causality for this mass is to achieve a sufficient concentration for a good signal-to-noise ratio in a reasonable number of scans without causing solubility issues or signal broadening.
-
Dissolution: Add approximately 0.6 mL of CDCl₃ to the vial. Use of a deuterated solvent is critical to avoid a large, overwhelming solvent signal in the spectrum. CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single residual peak (~7.26 ppm) that is easily identified.
-
Transfer: Gently swirl the vial to ensure complete dissolution. Using a clean Pasteur pipette, transfer the solution to the NMR tube.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer. This prevents shimming problems and ensures spectral quality.
C. Instrument Setup and Data Acquisition (400 MHz Spectrometer Example)
-
Insertion: Insert the NMR tube into the spinner turbine and place it in the spectrometer.
-
Locking and Shimming: The instrument software will automatically lock onto the deuterium signal of the CDCl₃. This step ensures the stability of the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.
-
Standard ¹H Acquisition:
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Number of Scans (NS): Set to 16. This is typically sufficient for a sample of this concentration.
-
Relaxation Delay (D1): Set to 1.0 seconds. This allows for adequate relaxation of most protons between pulses, ensuring more accurate signal integration.
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
Spectral Width (SW): Set to cover the expected range, e.g., -2 to 12 ppm.
-
-
Acquire Data: Start the acquisition.
D. Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is automatically converted into the frequency-domain spectrum.
-
Phasing: Manually or automatically adjust the phase of the spectrum so that all peaks are in positive absorption mode with a flat baseline at the base of each peak.
-
Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectrum's baseline.
-
Referencing: Calibrate the chemical shift axis. For CDCl₃, reference the residual solvent peak to δ 7.26 ppm. If using an internal standard like tetramethylsilane (TMS), reference its signal to δ 0.00 ppm.
-
Integration: Integrate the area under each peak. Set the integration of a well-resolved signal corresponding to a known number of protons (e.g., the 4H signal of the oxetane H2'/H4' protons) to its correct value and normalize the other integrals accordingly.
References
-
ResearchGate. ¹H NMR spectra (CDCl₃) of oxetane and POx. Available from: [Link]
-
ResearchGate. List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Available from: [Link]
-
Royal Society of Chemistry. Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. Available from: [Link]
-
MDPI. Chemical Space Exploration of Oxetanes. Available from: [Link]
-
ResearchGate. The chemical shifts * and couplings of the oxetane protons with the error limits calculated by LAOCN3. Available from: [Link]
-
University of Regensburg. Tables For Organic Structure Analysis. Available from: [Link]
-
ResearchGate. ChemInform Abstract: One-Pot Three-Component Synthesis of Highly Substituted Piperidines. Available from: [Link]
-
University of Potsdam. Chemical shifts. Available from: [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]
-
CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available from: [Link]
-
White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available from: [Link]
-
PMC. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
-
ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Available from: [Link]
-
Atlantis Press. Study on Synthesis Of Oxetan-3-ol. Available from: [Link]
-
EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. atlantis-press.com [atlantis-press.com]
- 4. researchgate.net [researchgate.net]
- 5. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
aqueous solubility comparison of 3-(oxetan-3-yl)piperidine derivatives
Topic: Aqueous Solubility Comparison of 3-(Oxetan-3-yl)piperidine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The "Polar Hydrophobic" Paradox
In modern medicinal chemistry, the 3-(oxetan-3-yl)piperidine scaffold represents a strategic solution to the "molecular obesity" crisis—the tendency of drug candidates to gain lipophilicity during potency optimization. This guide analyzes the aqueous solubility and physicochemical performance of this scaffold, specifically positioning it as a superior bioisostere to 3,3-dimethylpiperidine (gem-dimethyl) and 3-isopropylpiperidine analogs.
Key Insight: Incorporating the oxetane ring at the 3-position of a piperidine core typically enhances aqueous solubility by a factor of 40-fold to >4000-fold compared to gem-dimethyl analogs, while simultaneously lowering LogD and improving metabolic stability against CYP450-mediated oxidation.
Chemical Context & Structural Logic[1][2][3]
To understand the solubility advantage, one must analyze the structural vectors. The oxetane ring is not merely a "polar group"; it is a lipophilicity-neutral volume spacer .
-
The Comparator (Gem-dimethyl): The 3,3-dimethylpiperidine motif provides steric bulk to fill hydrophobic pockets but incurs a high lipophilicity penalty (+LogP), reducing solubility.
-
The Solution (Oxetan-3-yl): The oxetane ring mimics the steric volume and puckering of the gem-dimethyl group but introduces a strong dipole moment and a hydrogen bond acceptor (the ether oxygen).
Structural Comparison Diagram
The following diagram visualizes the physicochemical shift when transitioning from a standard alkyl-piperidine to the oxetane analog.
Caption: Figure 1.[1][2][3][4] Physicochemical impact of replacing a gem-dimethyl group with an oxetane ring on a piperidine scaffold.
Comparative Performance Analysis
The following data synthesizes findings from seminal medicinal chemistry campaigns (notably Wuitschik et al. and Carreira et al.) comparing 3-substituted piperidine derivatives.
Table 1: Physicochemical Properties Comparison[7]
| Property | 3,3-Dimethylpiperidine (Reference) | 3-(Oxetan-3-yl)piperidine (Target) | Impact |
| ClogP | ~ 2.5 - 3.0 | ~ 0.5 - 1.2 | Drastic Reduction (Lower lipophilicity) |
| Aqueous Solubility | Low (< 10 µM) | High (> 400 µM) | >40x Increase |
| pKa (Piperidine N) | ~ 11.0 | ~ 9.5 - 10.0 | Modulated Basicity (Inductive effect of oxetane) |
| H-Bond Acceptors | 1 (Amine) | 2 (Amine + Ether O) | Enhanced Solvation |
| Metabolic Liability | High (Methyl oxidation) | Low (Oxetane is stable) | Reduced Clearance |
Mechanistic Drivers of Solubility[8][9]
-
Dipole Moment: The strained C-O-C bond angle (~90°) in the oxetane exposes the oxygen lone pairs more effectively than in unstrained ethers (e.g., THP), making it a superior hydrogen bond acceptor.
-
Basicity Modulation: The oxetane group at the 3-position exerts a through-bond electron-withdrawing inductive effect (-I) on the piperidine nitrogen. This lowers the pKa slightly compared to the alkyl analog. While the amine remains basic, the reduced lipophilicity of the neutral species (LogD) at physiological pH prevents precipitation.
-
Lattice Energy: Oxetane derivatives often disrupt crystal packing efficiency compared to highly symmetrical gem-dimethyl analogs, lowering the energy barrier for dissolution.
Experimental Protocols
To validate the solubility advantages in your own drug discovery pipeline, use the following standardized protocols. These are designed to differentiate between kinetic (precipitation-based) and thermodynamic (equilibrium-based) solubility.
Workflow Diagram: Solubility Assessment
Caption: Figure 2. Dual-stream workflow for assessing kinetic and thermodynamic solubility.
Protocol 1: Thermodynamic Solubility (Shake-Flask)
Use this for lead optimization to get definitive data.
-
Preparation: Weigh 1–2 mg of solid 3-(oxetan-3-yl)piperidine derivative into a chemically resistant glass vial.
-
Solvent Addition: Add 500 µL of phosphate-buffered saline (PBS, pH 7.4).
-
Equilibration: Agitate the suspension on an orbital shaker (500 rpm) for 24 hours at 25°C. Note: Ensure excess solid remains visible to confirm saturation.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF membrane (pre-saturated to minimize binding).
-
Quantification: Analyze the filtrate via HPLC-UV or LC-MS/MS against a standard curve prepared in DMSO.
-
Calculation:
Protocol 2: Synthesis Note (Accessing the Material)
Since these derivatives are not always commercially available, a robust synthetic route is required:
-
Step 1: Radical conjugate addition of alkyl halides to acrylonitrile or reductive coupling.
-
Key Reagent: Oxetan-3-one is the primary building block.[5]
-
Route: Reductive amination of oxetan-3-one with the appropriate piperidine precursor is common, but for the carbon-linked 3-(oxetan-3-yl)piperidine, a cross-coupling approach (e.g., Ni/photoredox) connecting an oxetane halide to a piperidine alkene/halide is often employed.
References
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]
-
Wuitschik, G., et al. (2006). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. [Link]
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research-collection.ethz.ch [research-collection.ethz.ch]
A Comparative Guide to the hERG Channel Inhibition Profile of 3-(Oxetan-3-yl)piperidine Ligands
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the human Ether-à-go-go-Related Gene (hERG) channel inhibition profile of 3-(oxetan-3-yl)piperidine ligands. As drug-induced cardiotoxicity remains a significant hurdle in pharmaceutical development, understanding and mitigating hERG liability is paramount. This document offers a comparative analysis of this increasingly important chemical scaffold, supported by experimental data and a detailed protocol for assessing hERG inhibition.
The Critical Role of hERG in Cardiac Safety
The hERG (human Ether-à-go-go-Related Gene), which encodes the inward rectifying voltage-gated potassium channel (IKr), is a crucial component of cardiac repolarization.[1] Inhibition of the hERG channel can delay this repolarization process, leading to a prolongation of the QT interval on an electrocardiogram (ECG).[2] This prolongation increases the risk of developing life-threatening ventricular tachyarrhythmias, most notably Torsades de Pointes (TdP), which can degenerate into fatal ventricular fibrillation.[1][2] Consequently, early and accurate assessment of a compound's interaction with the hERG channel is a mandatory step in drug discovery and development to de-risk promising therapeutic candidates.[1]
The 3-(Oxetan-3-yl)piperidine Scaffold: A Strategy to Mitigate hERG Inhibition
The piperidine moiety is a common structural feature in many centrally active and other drug classes. However, its inherent basicity can contribute to hERG channel affinity. A key pharmacophore model for hERG inhibitors includes a basic nitrogen center flanked by aromatic or hydrophobic groups.[3] The 3-(oxetan-3-yl)piperidine scaffold has emerged as a promising strategy to circumvent this liability. The introduction of the oxetane ring can favorably modulate the physicochemical properties of the parent molecule.
The oxetane moiety is a four-membered cyclic ether that can act as a hydrogen bond acceptor and influence the conformation of the molecule.[4] Crucially, the incorporation of an oxetane can lower the pKa of a nearby basic amine and reduce the overall lipophilicity (logD) of a compound.[4] Both of these effects are generally associated with a reduced propensity for hERG channel binding.[3]
Comparative Analysis of hERG Inhibition
One study on mTOR inhibitors provides a compelling case. The replacement of a 2-hydroxypropyl group on a tetrahydroquinazoline core with an oxetan-3-yl group in GDC-0349 resulted in a dramatic reduction in hERG liability. The parent compound exhibited a hERG IC50 of 8.5 µM, whereas the oxetanyl derivative, GDC-0349, had an IC50 of >100 µM.[5] This significant improvement was attributed to the reduction in the basicity of a nearby nitrogen atom.[5]
In another example, a comparison of small ring motifs revealed that a 3-aminooxetane derivative significantly reduced hERG ion channel binding when compared to the corresponding aminocyclopropane and aminocyclobutane analogs.[4] This highlights the unique properties of the oxetane ring in mitigating hERG risk.
Table 1: Comparative hERG Inhibition Data of Oxetane-Containing Compounds and Analogs
| Compound/Scaffold | Modification | hERG IC50 (µM) | Reference |
| Tetrahydroquinazoline Analog | N-7 with 2-hydroxypropyl group | 8.5 | |
| GDC-0349 | N-7 with oxetan-3-yl group | >100 | |
| Aminocyclopropane Derivative | Small ring amine | Higher hERG binding | |
| Aminocyclobutane Derivative | Small ring amine | Higher hERG binding | |
| 3-Aminooxetane Derivative | Small ring amine with oxetane | Lower hERG binding |
These examples strongly suggest that the 3-(oxetan-3-yl)piperidine scaffold is a valuable structural motif for designing ligands with a reduced risk of hERG-mediated cardiotoxicity. The oxetane's ability to modulate basicity and lipophilicity provides a rational design strategy to steer molecules away from the hERG channel's binding pocket.
Experimental Protocol: Manual Patch-Clamp Assay for hERG Inhibition
The "gold standard" for assessing a compound's effect on the hERG channel is the manual patch-clamp electrophysiology assay.[6] This technique provides a direct measure of the ion current flowing through the hERG channels in a voltage-clamped cell.
Objective
To determine the half-maximal inhibitory concentration (IC50) of a test compound on the hERG potassium channel stably expressed in Human Embryonic Kidney (HEK293) cells.
Materials
-
Cell Line: HEK293 cells stably transfected with the hERG channel.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjusted to pH 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjusted to pH 7.2 with KOH.
-
Test Compound Stock Solution: Typically 10 mM in DMSO.
-
Positive Control: E-4031 or Dofetilide.
-
Patch-clamp rig: Inverted microscope, micromanipulator, amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
Step-by-Step Methodology
-
Cell Preparation:
-
Culture HEK293-hERG cells in a 37°C, 5% CO2 incubator.
-
For experiments, plate cells onto glass coverslips in 35 mm dishes at a density that allows for individual cells to be easily identified (e.g., 2-4 x 10^5 cells per dish).[7]
-
Allow cells to adhere and grow for 24-48 hours before use.
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries using a micropipette puller to create pipettes with a tip resistance of 2-5 MΩ when filled with the internal solution.
-
-
Electrophysiological Recording:
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage.
-
Perfuse the chamber with the external solution at a constant rate (e.g., 1-2 mL/min).
-
Under visual guidance, carefully approach a single, healthy-looking cell with the micropipette filled with the internal solution.
-
Apply gentle suction to form a high-resistance "gigaohm" seal (seal resistance > 1 GΩ) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the cell membrane patch, achieving the "whole-cell" configuration. This allows for electrical access to the cell's interior.
-
-
Voltage-Clamp Protocol and Data Acquisition:
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply a depolarizing voltage step to +20 mV for 1-2 seconds to activate and then inactivate the hERG channels.
-
Repolarize the membrane to -50 mV to elicit the characteristic hERG "tail current" as channels recover from inactivation and deactivate.
-
Record the current traces using the data acquisition software.
-
-
Compound Application:
-
Establish a stable baseline recording of the hERG current in the external solution (vehicle control).
-
Apply the test compound at increasing concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) by switching the perfusion solution.
-
Allow the current to reach a steady-state at each concentration before recording.
-
After the highest concentration, perform a washout with the external solution to assess the reversibility of the inhibition.
-
At the end of each experiment, apply a saturating concentration of a potent hERG blocker (e.g., 1 µM E-4031) to determine the hERG-specific current.
-
-
Data Analysis:
-
Measure the peak amplitude of the hERG tail current at each compound concentration.
-
Normalize the current amplitude at each concentration to the baseline (vehicle) current.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a Hill equation to determine the IC50 value.
-
Visualizing Key Concepts and Workflows
Signaling Pathway of Cardiac Action Potential Repolarization
Caption: Role of hERG in cardiac repolarization and drug-induced arrhythmia.
Experimental Workflow for hERG Inhibition Assay
Caption: Workflow for manual patch-clamp hERG inhibition assay.
Conclusion
The 3-(oxetan-3-yl)piperidine scaffold represents a modern and effective design strategy to mitigate hERG channel liability in drug discovery. By favorably altering key physicochemical properties such as basicity and lipophilicity, the incorporation of an oxetane ring can significantly reduce a compound's affinity for the hERG channel, thereby lowering the risk of cardiotoxicity. The provided experimental protocol for manual patch-clamp electrophysiology offers a robust method for accurately assessing the hERG inhibition profile of novel chemical entities. As the standards for cardiac safety become increasingly stringent, the rational design of molecules with minimized hERG liability, exemplified by the 3-(oxetan-3-yl)piperidine scaffold, will be crucial for the successful development of new medicines.
References
-
Creative Bioarray. (n.d.). Unraveling the Role of hERG Channels in Drug Safety. Retrieved from [Link]
-
Cyprotex. (n.d.). hERG Safety. Retrieved from [Link]
-
Cambridge MedChem Consulting. (n.d.). Human Ether-a-go-go-Related Gene (hERG) Blockers. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Manual Patch-clamp Technique. Retrieved from [Link]
-
Burrows, C., & Weringa, K. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(20), 12725-12807. [Link]
-
Shao, Q., et al. (2020). Applications of oxetanes in drug discovery and medicinal chemistry. Future Medicinal Chemistry, 12(1), 77-96. [Link]
Sources
- 1. porsolt.com [porsolt.com]
- 2. researchgate.net [researchgate.net]
- 3. HERG_activity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
3-(oxetan-3-yl)piperidine proper disposal procedures
Comprehensive Laboratory Safety and Disposal Guide: 3-(Oxetan-3-yl)piperidine
For researchers, medicinal chemists, and drug development professionals, 3-(oxetan-3-yl)piperidine serves as a highly valuable, sp3-rich building block. The incorporation of the oxetane ring often improves the physicochemical properties of drug candidates, such as metabolic stability and aqueous solubility. However, because it combines a basic secondary amine (piperidine) with a strained four-membered ether ring (oxetane), its handling and disposal require rigorous, professional safety protocols to mitigate risks of toxicity, environmental contamination, and hazardous reactivity.
This guide outlines the self-validating standard operating procedures (SOPs) for the safe handling and logistical disposal of 3-(oxetan-3-yl)piperidine in a professional laboratory setting.
Chemical Hazard Profile & Causality
To implement an effective disposal strategy, one must first understand the mechanistic hazards of the compound. While specific toxicological data for 3-(oxetan-3-yl)piperidine may be limited, standard laboratory safety principles dictate that it must be treated with the combined precautions of its constituent functional groups[1].
Piperidine and its derivatives are typically highly basic, flammable, and corrosive, capable of causing severe skin burns and eye damage[2]. Furthermore, inhalation of piperidine vapors can cause severe respiratory irritation[3]. Oxetane derivatives can act as irritants and are often harmful if swallowed[4].
Table 1: Hazard Assessment and Required Preventative Measures
| Functional Group / Hazard | Mechanistic Causality | Required PPE & Engineering Controls |
| Basic Amine (Piperidine) | Acts as a strong base; can react exothermically with strong acids or oxidizing agents. | Chemical-resistant gloves (e.g., nitrile), lab coat, safety goggles. Handle exclusively inside a certified fume hood[5]. |
| Corrosivity / Toxicity | Direct contact disrupts lipid bilayers in skin/eyes; ingestion or inhalation causes systemic toxicity. | Full-face respirator (if exposure limits exceeded or outside hood), closed-system handling[6]. |
| Environmental Hazard | Amines can be toxic to aquatic life with long-lasting effects[2]. | Strictly prohibit drain disposal. Use secondary containment trays during handling. |
Step-by-Step Disposal Methodology
The disposal of 3-(oxetan-3-yl)piperidine must be managed strictly as hazardous waste. Under no circumstances should this material be treated using improvised methods or discharged into the municipal water system[2]. All disposal must comply with local, regional, and national environmental regulations (e.g., EPA/RCRA in the United States)[7].
Step 1: Waste Segregation
-
Protocol: Isolate 3-(oxetan-3-yl)piperidine waste from incompatible chemical streams.
-
Causality: Due to its basic nature, mixing this compound with acidic waste streams or strong oxidizing agents can lead to dangerous exothermic reactions, off-gassing, or pressurization of the waste container. Collect it exclusively with compatible organic waste (typically designated as non-halogenated organic basic waste, unless mixed with halogenated solvents during synthesis).
Step 2: Primary Containment
-
Protocol: Transfer the waste into a chemically compatible, heavy-duty container (e.g., High-Density Polyethylene (HDPE) or glass)[1].
-
Causality: The container must resist the corrosive nature of the piperidine moiety. Ensure the container has a secure, tight-fitting, screw-top lid to prevent the escape of volatile, irritating vapors[2].
Step 3: Labeling and Accumulation
-
Protocol: Affix a compliant "Hazardous Waste" label immediately upon placing the first drop of waste into the container. The label must explicitly state the full chemical name ("3-(oxetan-3-yl)piperidine waste") and its primary hazards (Corrosive, Toxic)[1].
-
Causality: Accurate labeling prevents accidental mixing by other laboratory personnel and provides critical information to emergency responders in the event of a fire or spill. Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area[1].
Step 4: Transfer to a Licensed Disposal Facility
-
Protocol: Entrust the final disposal exclusively to a licensed professional waste management company[8].
-
Causality: Professional facilities possess the infrastructure to safely destroy the compound. The standard industry method for disposing of this type of organic chemical is controlled incineration equipped with flue gas scrubbing systems to neutralize any harmful combustion byproducts (such as nitrogen oxides,
)[6].
Spill Response and Decontamination Protocol
In the event of an accidental spill, immediate action is required to prevent personnel exposure and environmental release.
-
Evacuate and Ventilate: Alert all personnel in the immediate vicinity. If the spill is outside a fume hood, evacuate the area and ensure maximum room ventilation is active to disperse vapors[1][2].
-
Don Appropriate PPE: Responders must wear fresh nitrile gloves, a chemical-resistant suit/apron, and chemical safety goggles. For large spills, a self-contained breathing apparatus (SCBA) may be required[2].
-
Containment: Prevent the spill from entering drains, surface water, or groundwater by surrounding the liquid with universal chemical absorbent pads, dry sand, or diatomaceous earth[5].
-
Absorption and Collection: Use non-sparking tools to sweep the absorbed mixture[6]. Place the saturated absorbent material into a designated hazardous waste container[5].
-
Decontamination: Wash the spill surface thoroughly with soap and water (or a dilute, mildly acidic neutralizing solution if appropriate and validated by EHS), collecting all wash water as hazardous waste[1][6].
Operational Workflow Visualization
The following diagram illustrates the strict, self-validating logic required for the safe lifecycle management and disposal of 3-(oxetan-3-yl)piperidine.
Caption: Standard operational workflow for the safe segregation, containment, and licensed disposal of piperidine derivatives.
References
-
Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2025). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. isotope.com [isotope.com]
- 3. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. carlroth.com [carlroth.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
Personal Protective Equipment (PPE) & Handling Guide: 3-(Oxetan-3-yl)piperidine
Executive Summary & Chemical Context
3-(Oxetan-3-yl)piperidine represents a specialized building block in medicinal chemistry, often utilized to introduce polarity and metabolic stability via the oxetane ring (a gem-dimethyl bioisostere) while leveraging the piperidine scaffold for pharmacological engagement.
The Safety Paradox: While specific toxicological data for this exact isomer may be sparse in public registries, its functional groups dictate a high-hazard handling protocol . You are managing two distinct reactive profiles:
-
The Piperidine Moiety: A secondary amine that is inherently basic, corrosive to mucous membranes, and potentially volatile.
-
The Oxetane Ring: A strained four-membered ether. While generally stable, it is susceptible to ring-opening polymerization in the presence of strong Lewis acids, generating heat and pressure.
Core Directive: Treat this compound as a Corrosive, Volatile Toxicant . The following protocols are designed to prevent exposure before it occurs, relying on engineering controls first and PPE second.
Risk Assessment: The Self-Validating System
Before uncapping the vial, perform this "Go/No-Go" assessment. If any check fails, stop and remediate.
| Check | Parameter | Validation Standard |
| ☐ | Atmosphere | All handling must occur inside a certified chemical fume hood (Face velocity: 80–100 fpm). Never handle on an open bench. |
| ☐ | Vessel Integrity | Check for pressure buildup. Oxetane derivatives can degrade; bulging septa indicate gas evolution. |
| ☐ | Incompatibility | Ensure no strong acids, oxidizers, or anhydrides are in the immediate workspace. |
| ☐ | Decontamination | Is a "Basic Neutralization Kit" (e.g., dilute acetic acid or citric acid) immediately available? |
PPE Selection Matrix
Standard laboratory PPE (Lab coat, safety glasses) is insufficient for this compound.
Glove Selection Logic (Permeation Dynamics)
Secondary amines like piperidine are notorious for permeating thin nitrile rubber rapidly.
-
Standard Nitrile (4 mil): Transient protection only. Breakthrough time < 10 minutes for neat amines.
-
Laminate (Silver Shield/EVOH): Required for spill cleanup or bulk transfer. Breakthrough time > 4 hours.
PPE Specification Table
| Task / Scale | Hand Protection | Eye/Face Protection | Body Protection | Respiratory |
| Analytical (< 100 mg) (Weighing, NMR prep) | Double Nitrile (min 5 mil total). Inspect outer glove frequently. | Chemical Splash Goggles (Indirect vented). | Lab Coat (Cotton/Poly blend), buttoned to neck. | Fume Hood (Sash at working height). |
| Synthesis / Transfer (> 1 g) (Cannulation, Reaction setup) | Double Gloving: Inner: NitrileOuter: Long-cuff Nitrile (8 mil) or Laminate. | Face Shield worn over Splash Goggles. | Chemical-Resistant Apron (Tyvek or PVC). | Fume Hood. If outside hood (rare), use Full-Face Respirator with Amine/Organic Vapor (AB) cartridges. |
| Spill Cleanup | Laminate (EVOH) or Butyl Rubber gloves. | Face Shield + Goggles. | Tyvek Suit + Shoe Covers. | Full-Face Respirator (AB/P100 filter). |
Operational Protocols & Workflows
Decision Logic: PPE Selection
The following diagram illustrates the decision process for selecting the correct barrier protection based on the operation state.
Figure 1: PPE Selection Decision Tree. Note that liquid amines permeate gloves faster than solid salts.
Handling Techniques
A. Weighing & Transfer
-
Static Control: Amine salts can be hygroscopic and static-prone. Use an anti-static gun if weighing the solid salt.
-
Liquid Handling: If the free base is a liquid:
-
Inert Atmosphere: The oxetane ring and amine are sensitive to moisture/air over time. Flush the headspace with Argon or Nitrogen after use.
B. Reaction Quenching
-
Caution: Adding acid to this amine will be exothermic .
-
Protocol: Dilute the reaction mixture with solvent (DCM or EtOAc) before adding any acidic aqueous solution. Cool the receiving flask in an ice bath during neutralization.
Emergency Response & Spill Management
Exposure Response
-
Skin Contact: Immediate flush with water for 15 minutes.[4][5] Do not use vinegar on skin burns (exothermic neutralization can worsen thermal injury). Use soap and water.[1][2][4][6][7][8][9]
-
Eye Contact: Flush for 15 minutes using an eyewash station. Hold eyelids open. Seek medical attention immediately (alkaline burns penetrate deep).
Spill Cleanup Workflow
Do not attempt to clean a spill >50 mL without a respirator and specialized spill kit.
Figure 2: Immediate Spill Response Logic. Prioritize evacuation for spills outside containment.
Waste Disposal & Deactivation
Improper disposal of amines is a leading cause of laboratory accidents (e.g., mixing with nitric acid waste).
-
Waste Category: Basic Organic Waste (Halogen-free, unless halogenated solvents were used).
-
Segregation:
-
NEVER mix with acidic waste streams (Violent exotherm).
-
NEVER mix with oxidizing agents (Fire hazard).
-
-
Container: High-density polyethylene (HDPE) or glass. Ensure the cap is vented if there is any risk of ongoing reaction.[7]
-
Labeling: Clearly mark as "Contains Secondary Amines" and "Oxetane Derivative."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
Thermo Fisher Scientific. (2023). Safety Data Sheet: Piperidine.[3][5][9][10][11] (Used as surrogate data for piperidine moiety hazards).
-
Kimberly-Clark Professional. (2022). Chemical Resistance Guide: Nitrile Gloves.[12] (Data on amine breakthrough times).
-
PubChem. (n.d.). Compound Summary: Oxetane.[7] National Library of Medicine.
-
ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Piperidine.[10]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. chemscene.com [chemscene.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. isotope.com [isotope.com]
- 11. kishida.co.jp [kishida.co.jp]
- 12. ehs.yale.edu [ehs.yale.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
